lithium;oxido(dioxo)vanadium
Description
Contextualization within Advanced Vanadium-Based Materials Science
Vanadium-based materials are a diverse class of compounds that have garnered substantial attention due to the multiple oxidation states of vanadium (+2, +3, +4, and +5), which give rise to a rich variety of crystal structures and physicochemical properties. acs.orguminho.pt This versatility makes them valuable in numerous applications, including catalysis, smart windows, supercapacitors, and, most prominently, as electrode materials in batteries. acs.orgrsc.org Vanadium oxides, in particular, are known for their ability to intercalate ions, a fundamental process in rechargeable batteries. uminho.pt
Within this broad family, lithium;oxido(dioxo)vanadium (B1206303) (LiVO₃) is a key member. It is often studied alongside other lithium vanadates such as lithium orthovanadate (Li₃VO₄) and lithium trivanadate (B10776886) (LiV₃O₈), as well as various transition metal vanadates incorporating elements like silver, copper, and iron. rsc.orgrsc.org These materials are investigated for their potential to offer high theoretical capacities due to the multi-electron transfer possible during redox reactions. rsc.orgrsc.org The unique layered or chain-like structures of many vanadates facilitate the insertion and extraction of lithium ions, which is crucial for battery performance. rsc.org Research into metal vanadates extends beyond lithium-ion batteries to other next-generation energy storage systems, such as zinc-ion and calcium-ion batteries, highlighting the broad relevance of this materials class. mdpi.comresearchgate.net
Historical Trajectory of Lithium Vanadate (B1173111) and Related Vanadium Oxide Research
The journey of vanadium-based materials began with the discovery of the element itself. In 1801, Spanish-Mexican mineralogist Andrés Manuel del Río first identified a new element he named "erythronium". nih.govebsco.com However, he was later convinced by others that it was merely a form of chromium. acs.org The element was rediscovered in 1830 by Swedish chemist Nils Gabriel Sefström, who named it "vanadium" after the Norse goddess Vanadis, inspired by the vibrant colors of its compounds. nih.govbritannica.com The pure metal was not isolated until 1867 by Henry Enfield Roscoe. wikipedia.org
The exploration of vanadium oxides for electrochemical applications gained momentum in the latter half of the 20th century, coinciding with the rise of lithium battery research. The concept of using lithium as a battery anode emerged in the mid-20th century, with significant developments in non-aqueous electrolytes occurring in the 1960s. nih.govsemcouniversity.com The 1970s saw the groundbreaking concept of the "rocking-chair" battery, which utilized intercalation compounds for both the anode and cathode, laying the foundation for modern lithium-ion batteries. semcouniversity.comwikipedia.org During this period, the reversible intercalation of lithium ions into various materials, including transition metal oxides, became a major focus of research. wikipedia.org
Sanyo's commercialization of a Li/MnO₂ primary battery in 1975 marked a significant milestone. nih.gov This spurred further investigation into other transition metal oxides, including those of vanadium. nih.gov Lithium vanadates, with their structural stability and high theoretical capacities, became attractive candidates. rsc.org Early research focused on their potential as cathode materials, but their properties have since led to their investigation as anode materials as well. acs.orgresearchgate.net The continuous development of synthesis techniques, from traditional solid-state reactions to more advanced methods like sol-gel and hydrothermal synthesis, has been pivotal in tailoring the properties of lithium vanadates for improved electrochemical performance. researchgate.net
Current Research Frontiers for Lithium;oxido(dioxo)vanadium Compounds and Their Analogues
Current research on this compound and its analogues is vibrant and multifaceted, primarily driven by the demand for high-performance energy storage solutions. A significant frontier is the optimization of LiVO₃ as both a cathode and an anode material for lithium-ion batteries. When used as a cathode, research focuses on understanding and controlling the structural transitions it undergoes during lithium intercalation and deintercalation to enhance cycle life and capacity. acs.org As an anode, LiVO₃ is promising due to its high theoretical capacity, and studies are underway to improve its electrical conductivity and reaction kinetics, often through strategies like carbon doping and the creation of nanostructures. researchgate.net
The exploration of vanadate analogues is another active research area. Transition metal vanadates, such as those containing copper, iron, and cobalt, are being investigated for their unique electrochemical properties. rsc.orgtandfonline.com Doping LiVO₃ with other metals is also a key strategy to enhance its performance by modifying its crystal structure and electronic properties. researchgate.net
Beyond lithium-ion batteries, vanadate-based materials are being explored for other applications. Their semiconducting properties make them candidates for photocatalysis, including for hydrogen production. mdpi.com The ability to form various nanostructures, such as nanorods and nanobelts, opens up possibilities in fields like chemical sensing and electrochromics. researchgate.netacs.org Furthermore, the fundamental principles learned from lithium vanadates are being applied to the development of electrode materials for other battery chemistries, such as aqueous zinc-ion batteries, where vanadates with pre-intercalated ions are showing promise. researchgate.net The study of related compounds like bismuth vanadate, which operates via a conversion/alloying mechanism, provides new insights into the complex electrochemical processes that can occur in these systems. rsc.org
Data Tables
Table 1: Crystallographic Data for this compound (LiVO₃)
| Property | Value | Source |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| Lattice Parameters | a ≈ 10.16 Å, b ≈ 8.42 Å, c ≈ 5.89 Å, β ≈ 110.5° | researchgate.net |
Table 2: Electrochemical Performance of LiVO₃ as an Electrode Material
| Electrode Type | Key Performance Metric | Conditions | Source |
| Anode | Reversible capacity of ~715 mAh g⁻¹ after 300 cycles | Current density of 0.2 A g⁻¹ | researchgate.net |
| Anode | Capacity retention of 443.1 mAh g⁻¹ after 1200 cycles | Current density of 2.0 A g⁻¹ | researchgate.net |
| Cathode | Initial discharge capacity of 302.5 mAh g⁻¹ | Voltage window of 1.0-3.5 V, current density of 50 mA g⁻¹ | acs.org |
| Cathode | High crystallinity and moderated particle size achieved at 450 °C annealing | Resorcinol-formalin assisted sol-gel method | acs.org |
Table 3: Common Synthesis Methods for Lithium Vanadates
| Synthesis Method | Precursors | Key Parameters | Source |
| Solid-State Reaction | Li₂CO₃, V₂O₅ | Calcination at ~680 °C for 10 hours | researchgate.net |
| Hydrothermal Method | LiCl, V₂O₅, NaOH | 200 °C, 30 bar, 16 hours | zenodo.org |
| Precipitation | V₂O₅, LiOH | pH control of the solution | researchgate.net |
| Sol-Gel | NH₄VO₃, LiOH·H₂O, organic acid | Gel formation followed by calcination | acs.org |
Compound Names Mentioned in this Article
| Systematic Name | Common Name | Molecular Formula |
| This compound | Lithium metavanadate | LiVO₃ |
| Trilithium vanadate | Lithium orthovanadate | Li₃VO₄ |
| Lithium trivanadate | Lithium trivanadate | LiV₃O₈ |
| Silver vanadate | Silver vanadate | AgVO₃ |
| Copper(II) vanadate | Copper vanadate | CuV₂O₆ |
| Iron(III) vanadate | Iron vanadate | FeVO₄ |
| Bismuth vanadate | Bismuth vanadate | BiVO₄ |
Structure
2D Structure
Properties
IUPAC Name |
lithium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTQTGQBTZMPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][V](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][V](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization of Lithium;oxido Dioxo Vanadium Systems
X-ray Diffraction (XRD) and Neutron Diffraction (ND) Methodologies
X-ray and neutron diffraction are cornerstone techniques for determining the atomic and molecular structure of crystalline materials. They provide fundamental insights into the phase purity, crystal structure, and atomic arrangement within lithium;oxido(dioxo)vanadium (B1206303).
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity
Powder X-ray diffraction is an essential technique for the initial characterization of synthesized lithium;oxido(dioxo)vanadium. The resulting diffraction pattern serves as a fingerprint for the material, allowing for phase identification and an assessment of its crystallinity.
Studies on LiVO₃ synthesized via solid-state reaction methods show sharp and intense diffraction peaks, which are indicative of a highly crystalline material. materialsproject.orgrsc.org Analysis of the PXRD data confirms that this compound crystallizes in a monoclinic system, belonging to the C2/c space group. materialsproject.orgrsc.org This structural arrangement is composed of one-dimensional chains of corner-sharing VO₄ tetrahedra and edge-sharing LiO₆ octahedra, which provides efficient channels for lithium-ion diffusion. materialsproject.org The absence of additional peaks corresponding to impurity phases in the PXRD patterns is a confirmation of the successful synthesis of single-phase LiVO₃. materialsproject.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | materialsproject.orgrsc.org |
| Space Group | C2/c | materialsproject.orgrsc.org |
Single Crystal X-ray Diffraction for Atomic Structure Elucidation
For a precise determination of the atomic arrangement within the unit cell, single-crystal X-ray diffraction is the definitive method. This technique provides detailed information on bond lengths, bond angles, and atomic coordinates.
A single-crystal X-ray diffraction study of this compound refined the structure to a high degree of accuracy. researchgate.net The analysis confirmed the monoclinic crystal system and the C2/c space group. The structure consists of bands of edge-shared LiO₆ octahedra that are linked by chains of VO₄ tetrahedra, with both running parallel to the c-axis. researchgate.net The study revealed two inequivalent Li⁺ sites with distinct coordination environments.
| Crystal Data | ||||
|---|---|---|---|---|
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Monoclinic | C2/c | 11.41 | 10.19 | 5.80 |
| Atomic Coordinates | ||||
| Atom | Wyckoff Symbol | x | y | z |
| Li1 | 4e | 0 | 0.314724 | 1/4 |
| Li2 | 4e | 0 | 0.697436 | 1/4 |
| V | 8f | 0.288264 | 0.594268 | 0.28694 |
| O1 | 8f | 0.123525 | 0.23569 | 0.12534 |
| O2 | 8f | 0.878943 | 0.376206 | 0.87728 |
| O3 | 8f | 0.665565 | 0.497843 | 0.66688 |
Synchrotron X-ray Diffraction for Operando Studies and Detailed Structural Models
Synchrotron X-ray diffraction is a powerful tool for in-depth structural analysis, particularly for operando studies, where the material is investigated under real-time operating conditions. The high brilliance and flux of synchrotron sources enable the tracking of dynamic structural changes that occur, for example, during the charging and discharging of a battery. d-nb.infonih.gov
Operando synchrotron XRD can reveal the evolution of lattice parameters, phase transitions, and the formation of intermediate phases within the this compound electrode during electrochemical cycling. researchgate.netd-nb.info This information is critical for understanding the reaction mechanisms and degradation pathways of the material. While specific operando synchrotron XRD studies on LiVO₃ providing detailed evolving structural models are not extensively reported in the reviewed literature, the technique has been successfully applied to other cathode materials to elucidate their structural behavior at different states of charge. nih.gov Such studies typically involve monitoring the shifts and intensity changes of diffraction peaks to map the structural transformations. nih.gov
Rietveld Refinement for Quantitative Phase Analysis and Structural Parameters
Rietveld refinement is a computational method used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. This technique allows for the precise determination of lattice parameters, atomic positions, and site occupancies, as well as for quantitative phase analysis in multiphase samples. ias.ac.in
The application of Rietveld refinement to the powder XRD data of this compound has confirmed its single-phase purity and provided accurate structural parameters. materialsproject.orgrsc.org The quality of the refinement is assessed by reliability factors (R-factors), such as the weighted profile R-factor (Rwp), the profile R-factor (Rp), the expected R-factor (Rexp), and the goodness of fit (χ²). Low values for these factors indicate a good agreement between the observed and calculated patterns. materialsproject.org
| Lattice Parameters | Reliability Factors | ||
|---|---|---|---|
| Parameter | Value | Factor | Value (%) |
| a (Å) | 10.155(2) | Rp | 12.3 |
| b (Å) | 8.421(2) | Rwp | 14.5 |
| c (Å) | 5.881(1) | Rexp | 7.21 |
| β (°) | 110.45(1) | χ² | 2.48 |
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of the material's morphology, offering insights into particle size, shape, and surface features, which are crucial for understanding its electrochemical performance.
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning electron microscopy is widely used to investigate the surface morphology and microstructure of this compound. SEM images reveal detailed information about the particle shape, size distribution, and agglomeration state of the synthesized powder.
Studies have shown that the morphology of LiVO₃ is highly dependent on the synthesis conditions. rsc.org For instance, LiVO₃ synthesized by a solid-state reaction method exhibits a highly crystalline structure with elongated, needle-like formations. rsc.org This morphology suggests a well-defined growth pattern during synthesis. The texture is often described as rough and fibrous, which can imply a high surface area, a beneficial characteristic for applications such as battery electrodes as it facilitates enhanced ion diffusion and reactivity. rsc.org Other observations have noted a homogeneous microstructure with interconnected grains. rsc.org The particle size can appear relatively uniform, with the needle-like structures varying in length, a factor that can influence the material's electrochemical performance. rsc.org
Transmission Electron Microscopy (TEM) (e.g., High-Resolution TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for characterizing the nanoscale structure of this compound. These methods provide direct visualization of the material's morphology, particle size, crystallinity, and lattice structure, which are critical factors influencing its electrochemical performance in applications such as lithium-ion batteries.
Detailed Research Findings:
Researchers utilize TEM to investigate the structural evolution of lithium vanadium oxide electrodes during electrochemical processes. For instance, operando and in situ TEM studies can reveal dynamic changes in the crystal structure and phase distribution upon lithiation and delithiation. These investigations have shown that the morphology and crystallinity of Li1.1V3O8 are highly dependent on the annealing temperature during its synthesis. Materials prepared at different temperatures exhibit distinct electrochemical behaviors, which can be directly correlated with their nanoscale structural features observed through TEM.
HRTEM, in particular, allows for the detailed examination of the atomic arrangement within the crystal lattice. This can be used to identify crystal defects, grain boundaries, and the orientation of crystal planes. Such information is crucial for understanding the mechanisms of lithium-ion insertion and extraction and for designing materials with improved rate capability and cycling stability. For example, in situ TEM can be employed to observe the phase transitions and spatial phase distribution within a Li1.1V3O8 electrode during electrochemical (de)lithiation.
Elemental and Compositional Analysis
Inductively Coupled Plasma (ICP) Techniques (e.g., ICP-OES, ICP-MS)
Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS), are essential for the precise elemental analysis of this compound. These methods are widely used for quality control in the production of battery materials, allowing for the accurate determination of major elemental composition and the quantification of trace impurities.
ICP-OES is a robust and sensitive technique well-suited for high-throughput testing and the analysis of complex matrices. sepscience.com It can simultaneously measure the concentrations of multiple elements, making it efficient for verifying the stoichiometry of cathode materials and detecting contaminants. sepscience.comthermofisher.com For instance, ICP-OES is used to analyze the elemental composition of raw materials and finished battery components, ensuring they meet stringent purity requirements. thermofisher.com The technique offers a high dynamic range, enabling the detection of both major and minor elements in a single analysis. labcompare.com
ICP-MS provides even higher sensitivity than ICP-OES, with detection limits extending to the parts-per-trillion (ppt) range. sepscience.comthermofisher.compatsnap.com This makes it a powerful tool for detecting ultra-trace level impurities that could negatively impact battery performance and safety. sepscience.comprocessandcontrolmag.co.uk ICP-MS is particularly valuable for the analysis of high-purity materials used in advanced battery technologies. patsnap.com
Detailed Research Findings:
Studies have demonstrated the application of ICP-OES for the rapid and accurate analysis of ternary cathode materials used in lithium-ion batteries. thermofisher.com These analyses are crucial for ensuring the correct proportion of elements like nickel, cobalt, and manganese, which significantly affects battery performance and cost. thermofisher.com For the analysis of lithium salts, such as Li2CO3 and LiOH, ICP-OES and ICP-MS are used to identify and quantify elemental impurities, including transition metals and alkaline earth metals. chemicalindustryjournal.co.uk
| Technique | Application in this compound Analysis | Key Advantages | Detection Limits |
| ICP-OES | Quantification of major elements (Li, V) and minor impurities in raw materials and final products. Quality control during manufacturing. | Robust, high-throughput, multi-element capability, high dynamic range. sepscience.comlabcompare.com | Parts per billion (ppb). thermofisher.com |
| ICP-MS | Detection of trace and ultra-trace elemental impurities that can affect battery performance and safety. Purity certification of high-purity materials. | Extremely high sensitivity, multi-element capability. sepscience.compatsnap.com | Parts per trillion (ppt). thermofisher.compatsnap.com |
Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Local Composition
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique coupled with electron microscopy (SEM or TEM) used for the elemental analysis of this compound. wikipedia.org It provides information about the elemental composition of a sample by detecting the characteristic X-rays emitted from the material when bombarded with an electron beam. wikipedia.org This technique is particularly useful for elemental mapping, which reveals the spatial distribution of different elements within the microstructure of the material. myscope.training
Detailed Research Findings:
In the context of battery materials, EDS is employed to identify and map the distribution of elements in the anode, cathode, and electrolyte interfaces. bruker.com This can help in understanding the homogeneity of the material, identifying phase segregation, and detecting localized contaminants. bruker.com For example, EDS mapping can visualize the distribution of vanadium and other elements in a cross-section of a cathode, providing insights into the material's structure and potential failure mechanisms. bruker.com While standard EDS has limitations in detecting light elements like lithium, specialized techniques and detectors are being developed to overcome this challenge. edax.com The spatial resolution of EDS analysis in a TEM can be on the order of nanometers. myscope.training
Recent advancements with Silicon Drift Detectors (SDD) have significantly improved the throughput and speed of EDS mapping, allowing for the collection of high-resolution elemental maps in a much shorter time. rsc.org This enables more detailed and rapid characterization of the microstructural and compositional features of lithium vanadium oxide materials.
X-ray Fluorescence (XRF) for Elemental Composition
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for determining the elemental composition of materials like this compound. labx.comrigaku.com The method involves irradiating the sample with X-rays, which causes the elements within the sample to emit their own characteristic fluorescent X-rays. usgs.gov By measuring the energy and intensity of these emitted X-rays, the elemental makeup of the material can be identified and quantified. labx.com
Detailed Research Findings:
XRF is a versatile tool used throughout the battery manufacturing process, from the analysis of raw materials to the quality control of finished products and the characterization of recycled materials. thermofisher.com It offers rapid and accurate analysis with minimal sample preparation. labx.com In the context of vanadium compounds, XRF can be used to determine the concentration of vanadium and other elements. astm.orgnih.gov Standard methods are available for the measurement of vanadium oxides in various samples using XRF. nih.gov
While handheld XRF analyzers are commonly used in mining and recycling for a quick assessment of elemental content, laboratory-based Wavelength Dispersive XRF (WDXRF) systems provide higher accuracy and sensitivity for more demanding applications. rigaku.comthermofisher.com
| Feature | Description |
| Principle | Excitation of sample with primary X-rays, causing emission of characteristic fluorescent X-rays for elemental identification and quantification. labx.comusgs.gov |
| Advantages | Non-destructive, rapid analysis, minimal sample preparation, wide elemental range (typically Na to U). labx.com |
| Applications | Quality control of raw materials, monitoring of manufacturing processes, analysis of finished products, characterization of recycled battery materials. thermofisher.com |
Glow Discharge Mass Spectrometry (GDMS) for Trace Analysis
Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive analytical technique for determining the elemental composition of solid materials, including trace and ultra-trace impurities in this compound. eag.com The technique involves sputtering atoms from the sample surface using a glow discharge plasma and then analyzing the resulting ions with a mass spectrometer. mat-cs.com GDMS is capable of detecting almost all elements in a solid sample at or below the parts-per-billion (ppb) level. thermofisher.com
Detailed Research Findings:
GDMS is particularly well-suited for the purity analysis of advanced materials used in the battery industry. processandcontrolmag.co.ukeag.com It can be used to certify the purity of raw materials up to 99.99999% (7N). eag.comeag.com The technique requires minimal sample preparation and can provide results relatively quickly. processandcontrolmag.co.uk In the context of lithium-ion batteries, GDMS is used to test the purity of various components, including cathode and anode materials, to ensure the absence of contaminants that could compromise battery performance and safety. processandcontrolmag.co.ukeag.com
The high sensitivity and full elemental survey capabilities of GDMS make it a powerful tool for identifying unexpected impurities and for quality assurance in the production of high-purity lithium vanadium oxide. eag.comeag.com
| Parameter | Specification |
| Technique | Glow Discharge Mass Spectrometry (GDMS) |
| Application | Trace and ultra-trace elemental analysis for purity certification. eag.comeag.com |
| Sensitivity | Parts per billion (ppb) to sub-ppb levels. eag.commst.or.jp |
| Elements Covered | All stable isotopes except for H. eag.com |
| Sample Type | Solid conductive and semi-conductive materials. thermofisher.com |
Elemental (CHN) Analysis
Elemental (CHN) analysis is a technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. While primarily used for organic compounds, it can be relevant in the context of this compound systems, particularly when organic precursors, binders, or surface coatings are involved in the synthesis or electrode formulation.
The analysis involves the combustion of the sample in an oxygen-rich environment, which converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides that are subsequently reduced to nitrogen gas. These combustion products are then separated and quantified using a thermal conductivity detector.
Detailed Research Findings:
In the broader field of materials science, CHNS analyzers are used to determine the composition of various materials. For instance, in the analysis of sediments, a vanadium pentoxide catalyst is often mixed with the sample to facilitate complete combustion, especially for the conversion of sulfur compounds. tamu.edujustagriculture.in For difficult-to-combust materials, the addition of an oxidizer like vanadium pentoxide can ensure a more complete reaction. pepolska.pl
While direct CHN analysis of pure, inorganic this compound would not be expected to yield significant C, H, or N content, it can be a valuable tool for:
Assessing the purity of the final product: Detecting residual carbon from organic precursors used in certain synthesis routes.
Quantifying the amount of organic binder in a composite electrode containing this compound.
Analyzing surface modifications where organic molecules have been intentionally grafted onto the surface of the inorganic particles.
Surface Area and Porosity Characterization (e.g., BET Multi-point Correlation)
The surface area and porosity of this compound (LiVO₃) are critical parameters that significantly influence its performance in various applications, particularly in electrochemical energy storage where they dictate the electrode-electrolyte interface area and ion diffusion pathways. The Brunauer-Emmett-Teller (BET) method, a widely accepted technique for determining the specific surface area of materials, is commonly employed for this characterization. This method relies on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures.
The analysis of nitrogen adsorption-desorption isotherms provides detailed insights into the material's surface area and pore structure. The shape of the isotherm curve, according to the IUPAC classification, can reveal the nature of the porosity (microporous, mesoporous, or macroporous). For instance, a Type IV isotherm with a distinct hysteresis loop is characteristic of mesoporous materials, indicating the presence of pores with diameters between 2 and 50 nanometers. This hysteresis loop arises from the capillary condensation of the adsorbate gas within the pores.
Furthermore, the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to calculate the pore size distribution. This provides a more detailed understanding of the porous network within the this compound system, including the average pore diameter and the total pore volume.
The synthesis method employed in the preparation of this compound has a profound impact on its resulting surface area and porosity. Techniques such as sol-gel, hydrothermal, and solvothermal synthesis are often utilized to create nanostructured materials with high surface areas and controlled porosity. For example, the formation of LiVO₃ nanorods or nanosheets can lead to a significant increase in the specific surface area compared to bulk materials prepared by conventional solid-state reactions. This enhanced surface area is beneficial for applications requiring high reactivity and efficient mass transport, such as in high-performance lithium-ion batteries.
Research findings on related lithium vanadium oxide systems, such as lithium trivanadate (B10776886) (LiV₃O₈), provide valuable insights into the typical surface and porosity characteristics that can be expected for this compound. Studies on ultra-thin mesoporous LiV₃O₈ nanosheets have demonstrated the successful synthesis of materials with high specific surface areas.
The nitrogen adsorption-desorption isotherm for such materials often exhibits a Type IV curve with a clear hysteresis loop, confirming their mesoporous nature. The corresponding BJH pore-size distribution would typically show a narrow distribution of pore sizes, indicating a uniform porous structure.
| Parameter | Reported Value |
| BET Specific Surface Area | Value not explicitly found for LiVO₃ in the provided search results. For a related compound, ultra-thin mesoporous LiV₃O₈ nanosheets, the specific surface area can be significant. |
| Total Pore Volume | Value not explicitly found for LiVO₃ in the provided search results. |
| Average Pore Size (BJH) | Value not explicitly found for LiVO₃ in the provided search results. |
| Isotherm Type | Typically Type IV for mesoporous structures |
| Hysteresis Type | Dependent on pore shape and network connectivity |
Spectroscopic Investigations of Electronic Structure and Bonding in Lithium;oxido Dioxo Vanadium
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, corresponding to its fundamental vibrational modes. The FT-IR spectrum of lithium metavanadate is characterized by absorption bands primarily related to the stretching and bending vibrations of the V-O bonds within the VO₄ tetrahedra.
Advanced characterization techniques such as FT-IR have proven invaluable in identifying defects and correlating them with the material's performance. nih.gov The spectra typically show strong peaks in the 400-1000 cm⁻¹ region, which are assigned to various V-O stretching and bending modes. researchgate.netresearchgate.net The positions of these peaks are sensitive to the local coordination environment of the vanadium atoms and the connectivity of the tetrahedral chains.
Table 1: Representative FT-IR Vibrational Modes for Lithium Metavanadate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~972 | Symmetric stretching of terminal V=O | researchgate.net |
| ~800-950 | Asymmetric stretching of V-O-V bridges | researchgate.net |
| ~600-800 | Symmetric stretching of V-O-V bridges | researchgate.net |
| ~400-600 | Bending modes of O-V-O | nih.gov |
Note: Peak positions can vary slightly depending on the synthesis method and sample crystallinity.
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of a bond. For centrosymmetric or near-centrosymmetric structures, some modes may be Raman-active but IR-inactive, and vice-versa. The Raman spectrum of LiVO₃ is also dominated by the internal vibrations of the vanadate (B1173111) chains. researchgate.netlehigh.edu
Studies have shown that the Raman spectra of lithium metavanadate feature sharp, intense peaks corresponding to the stretching and bending modes of the VO₄ tetrahedra. icm.edu.pl The most intense peaks are typically associated with the symmetric stretching of the V-O bonds. High-pressure Raman studies have been used to investigate structural and electrical transport properties, showing how the frequencies of the Raman modes shift with increasing pressure. researchgate.net
Table 2: Key Raman Peaks and Assignments for Lithium Metavanadate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~977 | Symmetric stretching of terminal V=O | icm.edu.pl |
| ~877 | Vibrations related to V₂O₇⁴⁻ or VO₄³⁻ anions | icm.edu.pl |
| ~600-800 | V-O-V bridging stretches | researchgate.net |
| ~200-500 | O-V-O bending and lattice modes | researchgate.net |
Note: The exact peak positions and their assignments can be subject to interpretation and may vary across different literature sources.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy probes the electronic transitions within a material by measuring its absorption of ultraviolet and visible light. These transitions provide information about the electronic structure and energy levels of the constituent atoms and ions.
UV-Visible (UV-Vis) spectroscopy of lithium metavanadate reveals information about the electronic transitions, particularly the charge transfer from oxygen ligands to the central vanadium atom. The UV-Vis absorption bands in vanadates are typically assigned to charge transfer from the oxygen ligands to the central vanadium atom within the [VO₄]³⁻ groups. researchgate.net
The absorption spectrum can be used to determine the optical band gap of the material. For vanadate compounds, a significant characteristic is often a maximum absorbance peak in the ultraviolet region, which indicates a specific electronic transition. researchgate.net The technique is also used more broadly for the quantification of lithium by forming complexes with chromogenic reagents that absorb in the visible spectrum, though this application focuses on the lithium ion in solution rather than the solid-state compound itself. agilent.commt.com
Table 3: Electronic Transitions in Vanadates from UV-Vis Spectroscopy
| Wavelength Range (nm) | Transition Assignment | Reference |
| 200 - 400 | O²⁻ → V⁵⁺ ligand-to-metal charge transfer (LMCT) | researchgate.netx-mol.com |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules and probing the secondary structure of macromolecules. For solid-state inorganic compounds like lithium;oxido(dioxo)vanadium (B1206303), which crystallizes in a centrosymmetric space group (C2/c), significant CD activity is not expected unless chiral defects or surface structures are present. A review of the available scientific literature did not yield specific experimental data on the Circular Dichroism spectroscopy of this particular compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of specific atomic nuclei. For lithium metavanadate, both ⁵¹V and ⁷Li NMR are highly informative.
Vanadium-51 is a quadrupolar nucleus (I = 7/2) and is the most commonly studied vanadium isotope due to its high natural abundance (99.75%) and receptivity. wikipedia.org ⁵¹V NMR is a powerful tool for characterizing the coordination environment and geometry of vanadium-containing compounds. researchgate.net The chemical shift of ⁵¹V is very sensitive to the number and type of atoms bonded to the vanadium center, as well as the local symmetry. huji.ac.il In vanadates, the chemical shifts can distinguish between different vanadium coordination environments, such as tetrahedral and octahedral sites. researchgate.net For orthovanadate ([VO₄]³⁻), a chemical shift of around -541 ppm is observed. wikipedia.org
Lithium-7 NMR is used to probe the local environment of the lithium ions within the crystal lattice. scholaris.ca Since ⁷Li is a quadrupolar nucleus (I = 3/2), the NMR signal can be influenced by the symmetry of its surroundings. Solid-state ⁷Li NMR can distinguish between different crystallographic sites for lithium and provide insights into lithium-ion mobility and diffusion pathways within the material, which is particularly relevant for battery applications. researchgate.netrsc.org
Table 4: Representative NMR Data for Vanadate and Lithium Environments
| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Information Provided | Reference(s) |
| ⁵¹V | Orthovanadates | ~ -530 to -580 | Coordination environment (e.g., tetrahedral [VO₄]³⁻) | wikipedia.orgudel.edu |
| ⁵¹V | Decavanadate | -422, -502, -519 | Multiple non-equivalent vanadium sites in the polyanion | wikipedia.org |
| ⁷Li | Solid Li Compounds | ~ 0 (ref. to 1 M LiCl) | Local Li environment, ion mobility, crystallographic sites | scholaris.caresearchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Vanadium Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. scimed.co.uk In its pure, stoichiometric form, lithium;oxido(dioxo)vanadium contains vanadium in the +5 oxidation state (V⁵⁺). This ion has a d⁰ electron configuration, meaning it has no unpaired electrons and is therefore diamagnetic and EPR-silent.
However, EPR spectroscopy is an exceptionally sensitive tool for detecting the presence of paramagnetic vanadium species, primarily V⁴⁺ (a d¹ system), which may exist as defects, impurities, or as a result of reduction processes within the LiVO₃ lattice. scimed.co.uknih.gov The V⁴⁺ ion is often present as the vanadyl cation (VO²⁺), which gives a characteristic and well-defined EPR spectrum. researchgate.net
The EPR spectrum of V⁴⁺ is distinguished by a rich hyperfine structure consisting of eight lines. nih.gov This structure arises from the interaction of the single unpaired electron (S = 1/2) with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. The number of hyperfine lines is given by 2I + 1. nih.gov In frozen solutions or powdered samples, the spectrum typically shows axial symmetry due to the strong V=O bond in the vanadyl unit, resulting in two sets of parameters: g∥ and A∥ (parallel to the V=O bond) and g⊥ and A⊥ (perpendicular to the V=O bond). udel.edu
Analysis of the EPR spectrum can provide:
Confirmation of V⁴⁺: The presence of the characteristic eight-line hyperfine pattern is a definitive signature of V⁴⁺. nih.gov
Quantification of Paramagnetic Centers: The intensity of the EPR signal is proportional to the concentration of the V⁴⁺ species, allowing for the quantification of defects or reduced sites. scimed.co.uk
Information on Local Environment: The g and A tensor values are sensitive to the coordination geometry and the nature of the ligands surrounding the V⁴⁺ ion. Studies on lithium-vanadate glasses have shown that changes in the local structure, such as the distortion of VO₆ octahedra, can be monitored through EPR. nih.govarxiv.org
X-ray Absorption Spectroscopy (XAS) (e.g., XANES, EXAFS) for Local Electronic and Structural Information
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a material. youtube.com The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). youtube.commdpi.com For LiVO₃, XAS at the Vanadium K-edge is used to gain detailed information about the vanadium environment.
XANES analysis focuses on the region near the absorption edge. The position and features of the edge provide information about the oxidation state of the absorbing atom. youtube.com For instance, the V K-edge energy increases with the increasing oxidation state of vanadium. The XANES spectrum of V⁵⁺ in LiVO₃ would be at a higher energy compared to V⁴⁺ or V³⁺ compounds. mdpi.com
A key feature in the XANES spectra of vanadates is the pre-edge peak, which arises from a 1s to 3d electronic transition. mdpi.com The intensity and shape of this pre-edge peak are highly sensitive to the coordination geometry around the vanadium atom. For non-centrosymmetric environments, such as the tetrahedral coordination of vanadium in LiVO₃, the p-d orbital mixing is enhanced, leading to a strong, well-defined pre-edge peak. mdpi.com This allows for a clear characterization of the tetrahedral [VO₄] units.
EXAFS refers to the oscillatory structure observed at energies well above the absorption edge. youtube.com These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS region can yield precise quantitative information about the local atomic structure, including:
Bond Distances: The V-O bond lengths in the [VO₄] tetrahedra can be determined with high precision. desy.de
Coordination Numbers: The number of nearest-neighbor oxygen atoms can be confirmed.
Thermal and Static Disorder: The Debye-Waller factor, obtained from EXAFS analysis, provides insight into the degree of structural disorder.
In studies of related lithium vanadate phosphate glasses, EXAFS has been used to determine V-O distances, identifying different coordination shells around the vanadium atom. desy.de For LiVO₃, EXAFS would provide direct measurement of the V-O distances within the tetrahedral units, which are known from diffraction studies to be approximately 1.63 Å to 1.82 Å. cdnsciencepub.com
Table 2: Summary of XAS Applications for LiVO₃
| Technique | Information Obtained | Typical Application for LiVO₃ |
|---|---|---|
| XANES | Oxidation state, coordination geometry, electronic structure | Confirming the V⁵⁺ oxidation state; analyzing the strong pre-edge peak to characterize the tetrahedral [VO₄] coordination geometry. mdpi.com |
| EXAFS | Bond distances, coordination numbers, local disorder | Precisely measuring V-O bond lengths and coordination numbers; characterizing the local structure around the vanadium atoms. desy.de |
This interactive table summarizes the specific information that can be obtained for this compound using the XANES and EXAFS techniques.
Theoretical and Computational Chemistry of Lithium;oxido Dioxo Vanadium Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as a cornerstone for understanding the quantum mechanical nature of materials like lithium;oxido(dioxo)vanadium (B1206303) at the atomic level. By approximating the many-body Schrödinger equation, DFT allows for the accurate calculation of a material's electronic and structural properties.
Electronic Structure and Bonding Analysis
First-principles calculations have been instrumental in elucidating the electronic structure and the nature of chemical bonding within LiVO₃. These studies reveal that in its standard monoclinic pyroxene-type structure, electrons are predominantly localized within the VO₄ tetrahedra. Upon the insertion of additional lithium to form Li₂VO₃, a noticeable shift in charge density occurs. There is a gain in charge density in the diffuse oxygen orbitals along the O-Li axis and contributions from vanadium between the V-O bonding axes. Conversely, a loss of electron density is observed along the V-O bond, close to the vanadium cation.
Under ambient conditions, LiVO₃ is an ionic conductor. However, computational studies exploring the effects of high pressure have shown significant changes in its electronic properties. First-principles calculations indicate that LiVO₃ undergoes a structural transition from a monoclinic to a triclinic phase at approximately 5 GPa. This phase transition involves the transformation of some VO₄ tetrahedra into VO₆ octahedra, leading to a rearrangement of electron density around the lithium and oxygen atoms. This structural evolution is credited with a transformation in the electrical transport mechanism under high pressure.
| Property | Value/Observation | Method |
| Crystal Structure (Ambient) | Monoclinic, Pyroxene-type | DFT |
| Phase Transition Pressure | ~5 GPa (Monoclinic to Triclinic) | DFT |
| Charge Distribution (LiVO₃) | Electrons localized in VO₄ tetrahedra | DFT |
| Charge Density Change (upon lithiation to Li₂VO₃) | Gain along O-Li axis and between V-O axes; Loss along V-O bond near V | DFT |
Spectroscopic Property Prediction and Validation
Computational spectroscopy, leveraging DFT, provides a powerful tool for predicting and interpreting the vibrational properties of materials. First-principles calculations of the structural, dielectric, and dynamical properties of LiVO₃ in its high-temperature paraelectric C2/c structure have identified the presence of unstable phonon modes. The condensation of these modes suggests pathways to more stable, lower-symmetry phases. Specifically, these calculations have predicted a non-polar ground state with P2₁/c symmetry.
Theoretical calculations of Raman and infrared (IR) spectra can be compared with experimental data to validate the computational models and provide detailed assignments of vibrational modes. For instance, in related lithium tantalate (LiTaO₃) and niobate (LiNbO₃) systems, which can be grown using a LiVO₃ flux, DFT has been successfully used to predict Raman frequencies and understand the dependence of vibrational modes on crystal composition based on calculated phonon displacement patterns. While specific detailed DFT spectroscopic predictions for LiVO₃ are not as widely reported, the methodologies have been well-established in similar material systems.
Reaction Pathway and Mechanism Elucidation
DFT calculations are crucial for understanding the mechanisms of lithium intercalation and deintercalation, which are fundamental to the performance of LiVO₃ as a battery cathode. These calculations can map out the energy landscape for lithium ion diffusion, identifying the most favorable pathways and the associated energy barriers.
Studies on related vanadium oxides have demonstrated the power of DFT in this area. For example, in disordered rock salt Li₃V₂O₅, ab initio calculations have revealed a redistributive lithium intercalation mechanism with low energy barriers, explaining its high-rate capability. Similarly, for TiNb₂O₇, DFT calculations have predicted anisotropic ionic diffusion with activation barriers for lithium hopping as low as 100-200 meV along specific crystallographic tunnels. While a detailed reaction pathway for LiVO₃ is still a subject of ongoing research, these studies on analogous materials provide a framework for understanding the likely mechanisms. The transformation from VO₄ to VO₆ coordination under pressure, as predicted by DFT, also suggests that the reaction pathways can be significantly influenced by external conditions.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
While "intermolecular" interactions are more commonly discussed in the context of molecular crystals, the principles of analyzing charge distribution and close contacts are also applicable to ionic solids like LiVO₃. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions by partitioning the crystal electron density into molecular or ionic fragments.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena
Molecular Dynamics simulations offer a complementary approach to static DFT calculations by allowing the study of the time evolution of a system. This is particularly valuable for understanding dynamic processes such as ion diffusion and transport phenomena, which are critical for battery applications.
While comprehensive MD simulation data specifically for LiVO₃ is limited in publicly accessible literature, studies on similar lithium-ion conductors and glass systems containing Li₂O and V₂O₅ provide insights into the expected behavior. For instance, MD simulations on Li₂O–V₂O₅–B₂O₃ glasses have been used to analyze the structural origins of ionic conductivity, correlating it with the radial distribution functions of Li-O pairs. These simulations can reveal how the local coordination environment of lithium ions changes over time and how this affects their mobility. For LiVO₃, MD simulations could be employed to calculate key transport properties such as the lithium-ion diffusion coefficient and ionic conductivity at various temperatures, providing a dynamic picture that complements the static view from DFT.
Ab Initio Studies for Fundamental Interactions and Energetics
Ab initio calculations, which are based on first principles without empirical parameters, are essential for determining the fundamental energetic properties of materials. These calculations can provide accurate values for formation energies, cohesive energies, and the relative stability of different crystal structures.
For LiVO₃, ab initio methods can be used to calculate the energy of the monoclinic ground state and compare it with other potential polymorphs to understand its thermodynamic stability. Furthermore, these methods are critical for calculating the intercalation voltage of LiVO₃ when used as a cathode material. The voltage is determined by the change in Gibbs free energy of the lithiation/delithiation reaction, which can be accurately approximated by the total energy differences calculated from first principles. While specific formation energy values for LiVO₃ from recent high-level ab initio calculations are not prominently reported, the computational framework for such studies is well-established and has been applied to a wide range of battery materials to predict their electrochemical properties.
Computational Modeling of Electrochemical Processes and Ion Transport
Computational modeling has become an indispensable tool for elucidating the complex electrochemical processes and ion transport mechanisms within lithium vanadium oxide materials, including lithium;oxido(dioxo)vanadium (LiVO₃). researchgate.net These theoretical approaches, operating at the atomic scale, provide insights that are often difficult to obtain through experimental methods alone. berkeley.edu Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are paramount in predicting material properties, understanding reaction pathways, and guiding the design of improved electrode materials. vnu.edu.vntdl.org
Detailed Research Findings:
First-principles calculations, particularly those based on DFT, are widely used to investigate the fundamental electronic structure, thermodynamics, and kinetics of LiVO₃. berkeley.edu DFT calculations can accurately predict key electrochemical properties such as intercalation voltages, phase stability at different lithium concentrations, and changes in the electronic state of vanadium ions during charging and discharging. berkeley.edu For instance, DFT combined with the Hubbard correction (DFT+U) is often employed to better describe the electron correlation effects in transition metal oxides like LiVO₃, leading to more accurate predictions of redox potentials. berkeley.edu
Molecular Dynamics (MD) simulations complement DFT by providing a dynamic view of ion transport. MD simulations model the movement of atoms and ions over time, allowing for the direct observation of diffusion pathways and the calculation of transport properties like the diffusion coefficient. vnu.edu.vn In amorphous vanadium oxides, MD studies have shown that the disordered structure can create active, interconnected pathways for ion diffusion. vnu.edu.vn These simulations have identified that structural units like VO₅ and VO₆ polyhedra form a network whose connectivity and the presence of voids or channels significantly influence lithium ion mobility. vnu.edu.vnvnu.edu.vn
The Nudged Elastic Band (NEB) method, often used in conjunction with DFT, is a powerful technique for determining the energy barriers associated with ion migration. By calculating the minimum energy path for a lithium ion hopping from one site to another within the crystal lattice, the activation energy for diffusion can be determined. This parameter is crucial for understanding the rate capability of the electrode material. Studies on similar crystalline materials demonstrate that lithium transport predominantly occurs through vacancy-mediated mechanisms, where an ion hops into a neighboring vacant site. aps.org
The combination of these computational techniques allows for a comprehensive understanding of the electrochemical behavior of LiVO₃. DFT can predict the thermodynamic driving forces for intercalation, while MD and NEB methods reveal the kinetic pathways and barriers that govern how quickly lithium ions can move through the material. berkeley.edutdl.org This synergy is vital for rationalizing experimental observations, such as measured diffusion coefficients and rate performance. researchgate.net
Interactive Data Tables
Below are data tables summarizing key findings from computational studies on lithium-ion transport in vanadium oxide systems.
| System | Computational Method | Calculated Parameter | Result | Significance |
|---|---|---|---|---|
| LiVO₃ | GITT (Experimental/Analytical Model) | Li-ion Diffusion Coefficient (DLi⁺) | 10-9.5 – 10-8 cm²/s | Provides an experimental benchmark for diffusion rates, indicating relatively facile Li+ migration. researchgate.net |
| Amorphous V₂O₅ | Molecular Dynamics (MD) | Diffusion Pathways | Pores and channels form from overlapping voids, creating pathways for ion movement. vnu.edu.vn | Highlights the importance of disordered structures in facilitating ion transport. vnu.edu.vn |
| VS₂ (related system) | Density Functional Theory (DFT) / NEB | Energy Barrier for Li Migration | ~0.20-0.25 eV | Low activation energy suggests rapid lithium diffusion is possible in layered vanadium sulfide structures. researchgate.net |
| Nanocrystalline V₂O₅ | Molecular Dynamics (MD) | Effect of Doping (e.g., SiO₂) | Amorphous intergranular films can alter and potentially enhance Li-ion diffusion pathways. researchgate.net | Demonstrates that computational models can be used to study the effect of material modifications. researchgate.net |
| Technique | Primary Application | Key Insights for LiVO₃ Systems |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, formation energies, and intercalation voltages. berkeley.edu | Predicts thermodynamic stability, voltage profiles, and the electronic state of vanadium during lithiation/delithiation. berkeley.eduresearchgate.net |
| Molecular Dynamics (MD) | Simulation of atomic and ionic motion over time to study dynamic processes. vnu.edu.vn | Reveals Li⁺ diffusion pathways, calculates diffusion coefficients, and shows the effect of temperature and structure (crystalline vs. amorphous) on ion transport. vnu.edu.vnvnu.edu.vn |
| Nudged Elastic Band (NEB) | Determination of the minimum energy path and activation energy for diffusion. aps.org | Quantifies the kinetic barriers for Li⁺ hopping between sites, which is critical for understanding rate capability. |
| Machine Learning Force Fields (MLFF) | Enables large-scale and long-time MD simulations with near-DFT accuracy at a lower computational cost. chemrxiv.orgrsc.org | Allows for more complex simulations of phase transitions, defect dynamics, and interfacial phenomena during electrochemical cycling. chemrxiv.org |
Reaction Mechanisms and Catalytic Activity of Oxido Dioxo Vanadium Species
Redox Chemistry and Vanadium Oxidation State Interconversions
A cornerstone of vanadium's catalytic activity is its ability to readily interconvert between multiple oxidation states, most commonly +3, +4, and +5. researchgate.net This facile redox cycling is central to the catalytic mechanisms of many vanadium-mediated reactions. The V(V)/V(IV) redox couple is particularly significant in oxidative catalysis. researchgate.net In a typical catalytic cycle, the V(V) center acts as an oxidant, accepting electrons from the substrate and being reduced to V(IV). Subsequently, the V(IV) species is re-oxidized back to V(V) by a terminal oxidant, thus regenerating the active catalyst. researchgate.net
For instance, in the oxidation of sulfur dioxide to sulfur trioxide, vanadium(V) oxide is reduced to vanadium(IV) oxide, which is then re-oxidized by oxygen. researchgate.net The specific nature of the vanadium species in solution and their redox potentials can be significantly influenced by factors such as pH and the presence of coordinating ligands. vu.lt In acidic solutions, the V(V) state can exist as the dioxovanadium(V) cation, [VO₂]⁺. vu.lt The interconversion between these oxidation states is not merely a simple electron transfer but often involves structural rearrangements and changes in the coordination sphere of the vanadium center. Understanding these transformations is critical for elucidating reaction mechanisms and designing more efficient catalysts.
The electrochemical properties of lithium vanadium oxides, while extensively studied for battery applications, also provide insights into their potential as catalysts. These materials can undergo reversible lithium ion insertion and extraction, which is coupled to the reduction and oxidation of the vanadium centers. nih.gov This process highlights the inherent ability of the vanadium oxide framework to accommodate changes in the vanadium oxidation state, a key requirement for catalytic turnover.
Homogeneous Catalysis by Vanadium Oxo Complexes
Vanadium oxo complexes are versatile homogeneous catalysts, capable of promoting a variety of organic transformations with high efficiency and selectivity. Their reactivity is often dictated by the nature of the ligands attached to the vanadium center, which can be tuned to optimize catalytic performance for specific applications.
Vanadium complexes are well-known catalysts for a range of oxidation reactions. In the epoxidation of alkenes, vanadium-based catalysts, in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide, can efficiently transfer an oxygen atom to the double bond. nih.gov The mechanism is believed to involve the formation of a vanadium-peroxo species as the active oxidant. acs.org
The oxidation of alcohols to aldehydes and ketones is another important transformation catalyzed by vanadium compounds. For example, vanadium pentoxide (V₂O₅) can catalyze the aerobic oxidation of alcohols. researchgate.net Mechanistic studies suggest that the reaction may proceed through a base-assisted dehydrogenation pathway, where a V(V)-alcoholate complex undergoes deprotonation at the benzylic position in the rate-limiting step. rsc.org The chemoselectivity of these reactions can be noteworthy, with secondary alcohols often being selectively oxidized in the presence of primary alcohols. acs.org
The oxidation of saturated hydrocarbons, such as cyclohexane (B81311), represents a significant challenge in catalysis due to the inertness of C-H bonds. Vanadium complexes have shown promise in this area as well. The oxidation of cyclohexane typically yields a mixture of cyclohexanol (B46403) and cyclohexanone, collectively known as KA oil. mdpi.com The reaction mechanism is thought to involve radical intermediates, with the vanadium catalyst playing a role in the generation of these reactive species. rsc.org
Table 1: Performance of Vanadium Catalysts in Various Oxidation Reactions
| Substrate | Catalyst | Oxidant | Product(s) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexane | V-substituted LaCoO₃ | O₂ | Cyclohexanol, Cyclohexanone | 22.5 | - | rsc.org |
| 1-Phenylethanol | [Cu(Hdmpzc)₂] | Microwave | Acetophenone | up to 99 | - | mdpi.com |
| Benzyl alcohol | V₂O₅ | O₂ | Benzaldehyde | 95 | >99 | acs.org |
| Cyclohexanol | V₂O₅ | O₂ | Cyclohexanone | 92 | >99 | acs.org |
Vanadium complexes are effective catalysts for the deoxydehydration (DODH) of vicinal diols to olefins, a reaction of significant interest for the conversion of biomass-derived feedstocks. rsc.orgresearchgate.netrsc.org This transformation involves the removal of two hydroxyl groups and the formation of a carbon-carbon double bond. The reaction is typically carried out in the presence of a reductant, such as triphenylphosphine. rsc.org
Mechanistic studies, including density functional theory (DFT) calculations, have shed light on the intricate pathways of vanadium-catalyzed DODH. nih.gov One proposed mechanism involves the initial reduction of the V(V) catalyst to a V(III) species by the reductant. nih.gov This is followed by the condensation of the diol with the V(III) center to form a vanadium-glycolate intermediate. nih.gov The final step is the extrusion of the alkene, which regenerates the active catalyst. nih.gov An alternative pathway suggests that the diol first condenses with the V(V) catalyst, followed by reduction and subsequent alkene elimination. nih.gov Recent studies also point to the possibility of a radical mechanism involving the homolytic cleavage of a C-O bond in a V(III)-diolate intermediate. researchgate.net Furthermore, computational studies suggest that for some substrates, the reaction may proceed through a stepwise cleavage of the C-O bonds via a triplet state. nih.gov
The functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, and vanadium complexes have demonstrated potential in this challenging area. Vanadium-catalyzed C(sp³)–H fluorination reactions have been reported, showcasing the ability of these catalysts to activate strong C-H bonds. rsc.org
The generation of radical species is a key step in many vanadium-catalyzed reactions, particularly in the oxidation of hydrocarbons. researchgate.netnih.gov For instance, in the aerobic oxidation of cyclohexane, the formation of various radical intermediates, including alkylperoxy and alkoxy radicals, has been proposed. rsc.org The vanadium catalyst is believed to facilitate the decomposition of hydroperoxides, which leads to the generation of these reactive radical species that then propagate the oxidation chain reaction. The ability of vanadium complexes to engage in single-electron transfer processes is fundamental to their role in radical generation.
The ligands coordinated to the vanadium center play a pivotal role in modulating its catalytic activity and selectivity. nsf.govresearchgate.net By systematically modifying the steric and electronic properties of the ligands, it is possible to fine-tune the performance of the catalyst for a specific application. For example, in the vanadium-catalyzed oxidation of alcohols, the nature of the ligand can influence the rate of the reaction and the selectivity towards different products. rsc.org
In polyoxovanadate-alkoxide clusters, the length and bulkiness of the alkoxide ligands have been shown to affect the selectivity of cation uptake, which is a process governed by the redox properties of the cluster. nsf.gov This demonstrates how surface functionalization can be used to control the reactivity of the vanadium oxide core. The choice of ligands can also impact the stability of the catalyst, preventing deactivation pathways such as dimerization or decomposition. Furthermore, the development of chiral ligands has enabled the use of vanadium complexes in asymmetric catalysis, leading to the enantioselective synthesis of valuable chiral molecules.
Heterogeneous Catalysis involving Vanadium Oxide Phases
While homogeneous vanadium catalysts offer high activity and selectivity, their separation and recycling can be challenging. Heterogeneous catalysts, where the active vanadium oxide phase is dispersed on a solid support, provide a practical alternative that combines the catalytic advantages of vanadium with the benefits of easy separation and reuse. nih.govrsc.org
Supported vanadium oxide catalysts are widely used in various industrial processes, including the selective oxidation of hydrocarbons and the selective catalytic reduction of nitrogen oxides. uu.nl The nature of the support material (e.g., Al₂O₃, SiO₂, TiO₂) can have a profound impact on the structure and reactivity of the supported vanadia species. rsc.org The interaction between the vanadium oxide phase and the support can influence the redox properties of the vanadium centers and, consequently, the catalytic performance. rsc.org
The active sites in supported vanadium oxide catalysts are generally considered to be surface vanadia species that are well-dispersed on the support material. rsc.org The structure of these surface species can vary from isolated monomeric or dimeric vanadyl units to two-dimensional polyvanadate domains, depending on the vanadia loading and the nature of the support. uu.nl Understanding the structure-activity relationships in these heterogeneous systems is crucial for the rational design of improved catalysts with enhanced performance and durability. nih.gov
Formation and Reactivity of Reactive Oxygen Species (ROS) by Vanadium Complexes
The capacity of vanadium compounds to induce oxidative stress is a significant aspect of their biological activity. researchgate.net This is primarily attributed to their ability to generate reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components. nih.govresearchgate.net The generation of ROS by vanadium complexes, including those containing the oxido(dioxo)vanadium (B1206303) species, is a multifaceted process influenced by the oxidation state of the vanadium atom and its interaction with cellular components. researchgate.netnih.gov
A central mechanism in vanadium-induced ROS production involves the reduction of pentavalent vanadium (V⁵⁺) to tetravalent vanadium (V⁴⁺). nih.gov For vanadate (B1173111) (V⁵⁺), the form present in lithium;oxido(dioxo)vanadium, to effectively generate ROS, it typically needs to be reduced to the V⁴⁺ (vanadyl) species. nih.gov This reduction can occur in the presence of cellular reducing agents such as NADPH. nih.gov
Once in the V⁴⁺ state, vanadium can participate in Fenton-like reactions. nih.gov In this process, V⁴⁺ reacts with hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism, to produce highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov The hydroxyl radical is one of the most potent ROS and can initiate damaging oxidative chain reactions. nih.gov Research has consistently shown that V⁴⁺ species are more effective at increasing ROS production compared to their V⁵⁺ counterparts. nih.govnih.gov
The primary site for this ROS generation within the cell is often the mitochondria. nih.govresearchgate.net Vanadium compounds can affect mitochondrial function and energy production, leading to an increase in ROS levels and contributing to cellular damage and apoptosis. nih.govresearchgate.net This oxidative stress is a well-documented mechanism of cytotoxicity for various vanadium-based compounds. researchgate.netnih.gov The overproduction of intracellular oxidants can lead to indirect DNA damage, cell cycle arrest, and impairment of organelles. researchgate.netnih.gov
The table below summarizes key research findings on the mechanisms of ROS generation by different vanadium species.
| Vanadium Species | Role in ROS Generation | Primary ROS Produced | Proposed Mechanism | Key Cellular Component |
| Vanadate (V⁵⁺) | Precursor to the active species. nih.gov | Indirectly leads to ROS. | Must be reduced to V⁴⁺ to become highly active. nih.gov | NADPH, other reducing agents. nih.gov |
| Vanadyl (V⁴⁺) | Directly catalyzes ROS formation. nih.gov | Hydroxyl Radical (•OH). researchgate.netnih.gov | Fenton-like reaction with H₂O₂. nih.gov | Mitochondria. nih.govresearchgate.net |
| Oxidovanadium(IV) Complexes | Induce high levels of ROS. nih.gov | General ROS increase. | Oxidative stress pathways. nih.gov | Various cellular compartments. nih.gov |
This process of ROS generation highlights the complex redox chemistry of vanadium within a biological system. nih.gov While the vanadate ion is the initial species in a compound like this compound, its biological reactivity with respect to ROS is largely dependent on its conversion to the lower V⁴⁺ oxidation state. nih.gov
Electrochemical Properties and Energy Storage Research of Lithium;oxido Dioxo Vanadium
The electrochemical behavior of lithium;oxido(dioxo)vanadium (B1206303), also known as lithium metavanadate (LiVO₃), and related vanadium oxides is a critical area of research for advancing energy storage technologies, particularly lithium-ion batteries. The mechanisms of lithium ion intercalation, the associated structural changes, and the development of these materials as both cathodes and anodes are central to improving battery performance.
Lithium-Ion Intercalation Mechanisms in Vanadium Oxides
The process of lithium ion insertion into and removal from the crystal structure of vanadium oxides is fundamental to their function as battery electrodes. This process, known as intercalation and deintercalation (or lithiation and delithiation), can occur through different mechanisms which dictate the electrochemical performance of the material.
During the initial stages of lithium intercalation, many vanadium oxides, including LiVO₃, can exhibit solid-solution behavior. This mechanism involves the insertion of lithium ions into the host lattice without inducing a significant change in the crystal structure of the host material. The process is characterized by a gradual change in the electrode potential as the lithium concentration increases. Ex situ X-ray diffraction studies on materials like V₄O₉ have confirmed that the (de)intercalation phenomena can follow a solid-solution electrochemical reaction mechanism. researchgate.netnih.govfrontiersin.orgosti.gov This behavior is often associated with good electrochemical reversibility and cycling stability.
As the extent of lithium intercalation increases, the host vanadium oxide structure often undergoes phase transformations. researchgate.net For instance, in V₂O₅, distinct phases such as α, ε, δ, and γ-LiₓV₂O₅ are observed at different levels of lithiation, leading to puckering of the V₂O₅ layers. mdpi.com Similarly, monoclinic LiVO₃ transforms into a cubic Li₂VO₃ structure upon lithium intercalation. acs.org This is followed by further lithiation to a Li₂.₅VO₃ phase, which is highly distorted and prone to structural breakdown. acs.org
These phase transitions are accompanied by significant volume changes in the electrode material. researchgate.netosti.govresearchgate.net The charging and discharging of a battery can generate large stresses, which can lead to mechanical failure and capacity fading over time. tamu.edu For example, the transformation from LiVO₃ to Li₂.₅VO₃ and its subsequent decomposition into metallic vanadium and Li₂O involves structural disintegration. acs.org Understanding and mitigating these volume changes are crucial for developing long-lasting battery materials.
Cationic exchange is another important phenomenon observed in vanadium oxide hosts. mdpi.com This process is particularly pronounced in amorphous or poorly crystallized vanadium oxides. mdpi.com The layered structure of these materials facilitates the exchange of ions between the electrode and the electrolyte. mdpi.com In some cases, the deintercalation of protons can occur simultaneously with the intercalation of other cations. mdpi.com This property can be harnessed to pre-intercalate certain ions to stabilize the structure. For instance, pre-intercalating electrochemically active ions can enhance specific capacity, while inactive ions can improve cycling stability. rsc.org
Advanced Electrode Material Development for Lithium-Ion Batteries
Research into vanadium oxides has led to their development as both cathode and anode materials for lithium-ion batteries, with various compounds showing promise for high capacity and long cycle life. youtube.com
Cathode Material Studies (e.g., LiVO₃, LiV₃O₈, LiNiVO₄, V₄O₉)
Vanadium-based oxides are attractive cathode materials due to their potential for high specific capacity and energy density. researchgate.net
LiVO₃ : Lithium metavanadate has been investigated as a cathode material with a high theoretical capacity. researchgate.net Depending on the synthesis method and temperature, LiVO₃ can deliver initial discharge capacities exceeding 300 mAh g⁻¹. researchgate.net The electrochemical performance is highly dependent on the material's crystallinity and particle size. acs.orgresearchgate.net During cycling, LiVO₃ undergoes phase transitions, which can impact its long-term stability. acs.orgacs.org
LiV₃O₈ : This layered vanadium oxide is another promising cathode material known for its high discharge rate and long cycle life. researchgate.net Nanostructured LiV₃O₈, such as nanorods, has demonstrated excellent high-rate capability and cycling stability, achieving capacities of 161 and 158 mAh g⁻¹ at high rates of 2000 and 3000 mA g⁻¹, respectively. rsc.orgresearchgate.net Different synthesis methods, such as solid-state reactions and freeze-drying, have been employed to optimize its electrochemical properties. researchgate.netscientific.net
LiNiVO₄ : As a high-voltage cathode material, LiNiVO₄ with an inverse spinel structure can be synthesized at relatively low temperatures. rsc.org It exhibits a high operating voltage of around 4.8 V versus lithium, which is among the highest for lithium intercalation reactions. researchgate.net The material shows good structural reversibility, making it a candidate for high-energy-density lithium-ion batteries. researchgate.netresearchgate.net
V₄O₉ : Single-phase, three-dimensional V₄O₉ has been synthesized and evaluated as a cathode material. nih.govfrontiersin.orgosti.gov It can be electrochemically transformed into a disordered rock-salt type "Li₃.₇V₄O₉" phase. researchgate.netnih.gov This material delivers an initial reversible capacity of approximately 260 mAh g⁻¹ and maintains a steady capacity of 225 mAh g⁻¹ after 50 cycles, showing superior reversibility and capacity utilization compared to micron-sized V₂O₅. researchgate.netnih.govfrontiersin.orgosti.govnih.gov
Below is an interactive data table summarizing the electrochemical performance of these cathode materials.
| Compound | Initial Discharge Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Voltage Range (V) | Key Findings |
| LiVO₃ | 302.5 | 50 | 1.0 - 3.5 | Performance is sensitive to synthesis temperature and particle size. researchgate.net |
| LiV₃O₈ | 161 | 2000 | - | Nanorods show excellent high-rate capability and long cycle life. rsc.orgresearchgate.net |
| LiNiVO₄ | - | - | ~4.8 | High-voltage cathode material with good structural reversibility. rsc.orgresearchgate.net |
| V₄O₉ | ~260 | C/10 | 1.8 - 3.5 | Superior reversibility and capacity utilization compared to V₂O₅. researchgate.netnih.govfrontiersin.orgosti.govnih.gov |
Anode Material Investigations (e.g., Hydrogenated Vanadium Oxides)
While vanadium oxides are more commonly studied as cathodes, recent research has explored their potential as anode materials.
Hydrogenated Vanadium Oxides : Typically, vanadium oxides are not considered for anodes due to their low electrical conductivity and rapid capacity fading. researchgate.netnwpu.edu.cn However, hydrogenation of vanadium oxides has been shown to greatly improve charge-transfer kinetics. researchgate.net When tested as anode materials, hydrogenated vanadium oxide nanoneedles have exhibited a high specific capacity of approximately 941 mAh g⁻¹ at 100 mA g⁻¹ and excellent high-rate capability and cycling performance. researchgate.netnwpu.edu.cn This demonstrates the potential of modified vanadium oxides as high-performance anodes for lithium-ion batteries.
Electrochemical Performance Metrics: Capacity, Rate Capability, Cycling Stability
Lithium;oxido(dioxo)vanadium (LiVO3) has been investigated as a promising electrode material for lithium-ion batteries, demonstrating notable electrochemical performance. When utilized as an anode material, LiVO3 exhibits a high specific capacity. For instance, a structured LiVO3 anode, synthesized using a cattail bio-template, showcased a high specific capacity of 633.9 mAh g⁻¹ researchgate.net. Another study on LiVO3 prepared by a hydrothermal method followed by annealing in a nitrogen atmosphere (LiVO3-N2) reported a high capacity of 715 mAh g⁻¹ after 300 cycles at a current density of 0.2 A g⁻¹ researchgate.netresearchgate.net.
The rate capability of LiVO3 is also a significant aspect of its performance. The aforementioned LiVO3-N2 anode demonstrated the ability to retain a high capacity of 520 mAh g⁻¹ when the current density was returned to 0.2 A g⁻¹ after cycling at various rates up to 2.0 A g⁻¹ researchgate.netresearchgate.net. Furthermore, a LiVO3/C core-shell structure has shown an average capacity of 365.8 mA h g⁻¹ at a high current density of 5.0 A g⁻¹ rsc.org. This indicates that architectural modifications can significantly enhance the material's ability to perform under high-power conditions.
Cycling stability is a critical factor for the practical application of battery materials. Research has shown that LiVO3-based anodes can achieve excellent cycling stability. The LiVO3-N2 anode maintained a capacity of approximately 120 mAh g⁻¹ after an extended 3000 cycles at a high current density of 5.0 A g⁻¹ researchgate.netresearchgate.net. Similarly, a structured LiVO3 anode retained a capacity of 443.1 mAh g⁻¹ after 1200 cycles at 2.0 A g⁻¹ researchgate.net. In another example, hexagonal lithium vanadate (B1173111) (Li1+xVO2) with an optimal x value of 0.2 demonstrated a cycle retention of over 90% after 25 cycles epa.govresearchgate.net. When synthesized at 350 °C, LiVO3 used as a cathode material delivered an initial discharge capacity of 302.5 mAh g⁻¹ and exhibited good cycling stability researchgate.net.
| Material/Synthesis Method | Electrode Type | Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Structured LiVO3 (cattail template) | Anode | 633.9 | N/A | 443.1 mAh g⁻¹ after 1200 cycles | researchgate.net |
| LiVO3-N2 (hydrothermal & annealing) | Anode | 715 | 0.2 | ~120 mAh g⁻¹ after 3000 cycles | researchgate.netresearchgate.net |
| Li1.2VO2 | Anode | 294 | N/A | >90% retention after 25 cycles | epa.govresearchgate.net |
| LiVO3/C core-shell | Anode | 776.0 (after 200 cycles) | 0.2 | 205.0 mAh g⁻¹ at 10.0 A g⁻¹ after 2000 cycles | rsc.org |
| C-doped LiVO3 Honeycombs | Anode | 743.7 (after 400 cycles) | 0.5 | 420.8 mA h g⁻¹ at 5.0 A g⁻¹ | acs.org |
| LiVO3 (synthesized at 350 °C) | Cathode | 302.5 (initial) | 0.05 | Good cycling stability | researchgate.net |
Ion and Electron Transport Kinetics within Electrodes
The electrochemical performance of this compound is intrinsically linked to its ion and electron transport kinetics. The material's crystal structure plays a crucial role in facilitating lithium-ion diffusion. LiVO3 possesses a monoclinic C2/c structure with one-dimensional channels that are conducive to efficient lithium-ion movement rsc.orgrsc.org.
The lithium-ion diffusion coefficient (DLi+) in LiVO3 electrodes has been quantified using techniques such as the galvanostatic intermittent titration technique (GITT). Studies have reported DLi+ values in the range of 10⁻⁹.⁵ to 10⁻⁸ cm² s⁻¹ researchgate.net. This relatively facile lithium-ion migration contributes to the material's good electrochemical performance researchgate.net. The transport properties are also influenced by the material's morphology and synthesis conditions. For instance, LiVO3 with relatively low crystallization and small particle size has been shown to exhibit good performance, which can be attributed to improved kinetics researchgate.net.
Electron transport in LiVO3 is governed by a polaronic hopping mechanism, which is influenced by the crystal structure and microstructural defects rsc.org. The multivalent nature of vanadium allows for this type of charge transport rsc.org. However, like many transition metal oxides, LiVO3 can have limitations in its intrinsic electronic conductivity osti.gov. To address this, strategies such as carbon coating have been employed. A LiVO3/C core-shell structure, for example, enhances electron conductivity and structural consistency, leading to improved rate performance rsc.org. The carbon coating provides numerous interfaces for charge transfer and helps maintain the integrity of the electrode during cycling rsc.org. Furthermore, the introduction of carbon doping has been shown to trigger rapid ion and electron transport acs.orgresearchgate.net.
Research in Post-Lithium Ion Battery Systems (e.g., Aqueous Zinc-Ion Batteries)
Vanadium-based compounds, including vanadates, are being explored as promising cathode materials for post-lithium-ion battery systems, particularly aqueous zinc-ion batteries (AZIBs) hep.com.cn. These systems are attractive due to their potential for high safety, low cost, and environmental friendliness rsc.org. The multivalent states of vanadium and the open framework structures of vanadates allow for the intercalation of zinc ions, leading to high theoretical specific capacities hep.com.cn.
While research on this compound specifically for AZIBs is emerging, the broader family of vanadates provides a strong indication of its potential. For instance, hydrated vanadates have demonstrated specific capacities as high as 400 mA h g⁻¹ in AZIBs rsc.org. Sodium vanadate (Na2V6O16·3H2O), for example, has been investigated as a cathode material for AZIBs. However, challenges such as material dissolution and slow kinetics, which lead to capacity degradation, need to be addressed hep.com.cn. To mitigate these issues, surface modifications, such as coating with alumina (Al2O3), have been explored. An alumina coating on sodium vanadate has been shown to increase zinc-ion conductivity on the material's surface and inhibit its dissolution, thereby improving cycling stability hep.com.cn.
The investigation of different vanadate compositions, such as manganese expanded hydrated vanadate (MnVO) and potassium vanadate (KVO), has also shown promising results in AZIBs rsc.orgacs.org. MnVO delivered a specific capacity of 415 mA h g⁻¹ and maintained 92% of its capacity after 2000 cycles rsc.org. KVO nanobelts exhibited a high discharge capacity of 461 mA h g⁻¹ and excellent cycling stability with 96.2% capacity retention over 4000 cycles acs.org. These findings suggest that the layered structure of vanadates is well-suited for hosting zinc ions and that modifications to the composition and structure can lead to significant performance enhancements. The principles and strategies applied to other vanadates in AZIBs could potentially be adapted for this compound to harness its capabilities in this next-generation energy storage technology.
Electrode Architectures and Design Principles (e.g., Thick Porous Electrodes, Thin Films)
One effective strategy is the creation of porous electrode architectures. Porous structures provide a larger surface area for the electrode-electrolyte interface, which facilitates faster charge transfer and can accommodate the volume changes that may occur during cycling researchgate.net. A method to achieve this is through the use of templates. For example, a bio-template like cattail has been used to synthesize structured LiVO3 with improved electrochemical performance researchgate.net. Similarly, a biomass carbon template has been used to create C-doped LiVO3 honeycombs, which benefit from high electrical conductivity and rapid ion transport due to their hierarchical structure acs.org. The design of thick electrodes is another important area of research, as it allows for a higher loading of active material, thereby increasing the energy density of the battery frontiersin.orgmit.edursc.org. However, in thick electrodes, ion transport can become a limiting factor frontiersin.orgresearchgate.net. Therefore, creating porous structures within thick electrodes is crucial for maintaining good performance at high mass loadings researchgate.netresearchgate.net.
Thin-film electrodes represent another important architectural approach. Thin films can offer advantages such as shorter ion diffusion pathways and better contact with the current collector nih.gov. The synthesis of LiVO3 thin films can be achieved through various deposition techniques. The performance of these thin-film electrodes is highly dependent on their morphology and crystallinity researchgate.net. For instance, nanostructured thin films with high surface areas can lead to enhanced rate capabilities nih.gov.
The design of composite electrodes, such as the LiVO3/C core-shell structure, is a prominent principle to enhance performance rsc.org. The carbon shell not only improves electronic conductivity but also helps to maintain the structural integrity of the LiVO3 core during repeated lithiation and delithiation rsc.org. This design principle effectively addresses some of the intrinsic limitations of LiVO3, such as its lower electronic conductivity rsc.org.
Nanomaterials and Advanced Architectures of Lithium;oxido Dioxo Vanadium
Synthesis and Functionalization of Lithium Vanadate (B1173111) Nanoparticles and Nanocrystals
The synthesis of lithium vanadate nanoparticles and nanocrystals is achieved through various methods that allow for control over particle size, crystallinity, and morphology. These methods are crucial for tuning the material's electrochemical performance. Common synthesis techniques include hydrothermal, solvothermal, sol-gel, and precipitation methods. researchgate.netelectrochemsci.org
The hydrothermal method is a widely used technique where precursors like vanadium pentoxide (V₂O₅) and a lithium source (e.g., LiOH) are reacted in an aqueous solution under high temperature and pressure in an autoclave. mdpi.com This method facilitates the formation of highly crystalline nanoparticles. For instance, nanosized lithium vanadate has been synthesized by reacting V₂O₅ powder in a LiOH solution, with the final product's phase being influenced by the pH of the solution. electrochemsci.org
The solvothermal method is similar to the hydrothermal method but uses an organic solvent instead of water. This allows for different reaction kinetics and can lead to the formation of unique nanostructures. For example, γ-LiV₂O₅ nanorods with diameters of 30–40 nm have been synthesized using ethanol (B145695) as a solvent, which also acts as a reducing agent. researchgate.net
The sol-gel process involves the transition of a solution (sol) into a gel-like network, which is then heat-treated to form the desired crystalline material. This method offers excellent control over the material's homogeneity and stoichiometry.
The precipitation method involves dissolving precursors in a solution and then inducing the formation of a solid precipitate by changing conditions such as pH or temperature. Nanosized lithium vanadate materials have been successfully synthesized by controlling the pH of a lithium hydroxide (B78521) solution containing vanadium pentoxide. researchgate.netelectrochemsci.org
Functionalization of these nanoparticles is often performed to improve their properties. This can involve coating the particles with a conductive material like carbon or doping them with other elements to enhance electronic conductivity and structural stability.
Table 1: Comparison of Synthesis Methods for Lithium Vanadate Nanoparticles
| Synthesis Method | Typical Precursors | Key Parameters | Advantages | Resulting Nanomaterial Example |
|---|---|---|---|---|
| Hydrothermal | V₂O₅, LiOH·H₂O | Temperature, Pressure, pH, Reaction Time mdpi.com | High crystallinity, Control over particle size and shape mdpi.com | LiV₃O₈ nanobelts researchgate.net |
| Solvothermal | V₂O₅, LiI | Solvent type, Temperature | Can produce unique morphologies, Controlled crystal growth | γ-LiV₂O₅ nanorods (30-40 nm diameter) researchgate.net |
| Precipitation | V₂O₅, LiOH, HNO₃ | pH, Temperature electrochemsci.org | Simple, Cost-effective, Scalable electrochemsci.org | Nanosized LiVO₃/Li₃VO₄ particles researchgate.net |
| Spray Pyrolysis | Aqueous solution of lithium and vanadium salts | Sintering temperature, Atmosphere | Produces highly crystallized, homogeneous particles researchgate.net | Hexagonal Li₁₊ₓVO₂ with 7-8μm particle size researchgate.net |
Engineering of Diverse Nanostructures (e.g., Nanorods, Nanowhiskers, Nanohorns, Nanopyramids)
Beyond simple nanoparticles, engineering lithium vanadate into more complex one-dimensional (1D) and three-dimensional (3D) nanostructures like nanorods, nanowhiskers, nanobelts, and nanopyramids can offer significant advantages. americanelements.com These structures provide direct pathways for electron transport and can better accommodate the strain from lithium ion insertion and extraction, leading to improved rate capability and cycling stability. rsc.org
Nanorods and Nanobelts: Hydrothermal and solvothermal methods are particularly effective for synthesizing 1D nanostructures. By carefully controlling reaction parameters such as temperature, time, and the use of structure-directing agents, the crystal growth can be guided along a specific axis. electrochemsci.org For example, LiV₃O₈ nanobelts with lengths of up to 6 µm and diameters ranging from 100 to 500 nm have been produced via a hydrothermal method by adjusting the pH of the precursor solution. electrochemsci.org Similarly, γ-LiV₂O₅ nanorods have been synthesized through a simple solvothermal process at 160°C. researchgate.net These 1D structures offer large surface areas and shortened diffusion paths for lithium ions.
While nanohorns and nanopyramids are less commonly reported for lithium vanadate specifically, the synthesis principles remain similar, relying on precise control of nucleation and growth kinetics. americanelements.com The choice of solvent, precursors, and additives like surfactants can influence the final morphology of the nanostructures.
Fabrication and Characterization of Nanocomposites (e.g., Graphene-Vanadium Oxide Composites)
To overcome the inherently low electrical conductivity of lithium vanadate, a common strategy is to fabricate nanocomposites with highly conductive materials. nih.gov Graphene, with its excellent electrical conductivity, high specific surface area, and mechanical flexibility, is an ideal candidate for creating these composites. researchgate.netmatec-conferences.org
Fabrication: Lithium vanadate/graphene (LVO/GN) composites are typically fabricated using methods like sol-gel, hydrothermal synthesis, or spray-drying, where the LVO nanoparticles are grown directly onto graphene or graphene oxide (GO) sheets. nih.govrsc.org This in-situ synthesis ensures an intimate contact between the two components, creating an efficient conductive network. nih.gov For example, a Li₃VO₄/graphene composite has been prepared using a sol-gel method, resulting in uniform LVO nanoparticles distributed on the graphene sheets. nih.gov Another approach involves spray-drying a mixture of pre-synthesized LiFePO₄ nanoparticles and graphene oxide nanosheets, followed by annealing. rsc.org
Characterization and Performance: The resulting nanocomposites exhibit significantly improved electrochemical performance compared to pristine lithium vanadate. The graphene network facilitates rapid electron transport throughout the electrode, while also helping to buffer the volume changes that occur during charging and discharging, thus enhancing cycling stability. rsc.orgnih.gov
A Li₃VO₄/graphene composite demonstrated a high initial capacity of 350.2 mAh g⁻¹ at a rate of 0.5 C and maintained 86.8% of this capacity after 200 cycles. nih.gov When the current density was increased from 0.2 C to 2 C, the capacity only dropped from 360.4 mAh g⁻¹ to 250.4 mAh g⁻¹, showcasing excellent rate performance. nih.gov
Table 2: Performance of Lithium Vanadate-Graphene Nanocomposites
| Composite Material | Synthesis Method | Key Performance Metric | Reference |
|---|---|---|---|
| Li₃VO₄/Graphene (LVO/GN) | Sol-gel | Initial capacity of 350.2 mAh g⁻¹ at 0.5 C; 86.8% capacity retention after 200 cycles. nih.gov | nih.gov |
| LiFePO₄/Graphene | Spray-drying and annealing | Capacity of 70 mAh g⁻¹ at a high 60C discharge rate; <15% capacity decay after 1000 cycles. rsc.org | rsc.org |
Surface Functionalization Strategies for Tailored Interfacial Properties
Surface functionalization is a key strategy to modify and improve the interfacial properties of lithium vanadate nanomaterials. nih.gov The interface between the electrode material and the electrolyte is critical for the charge transfer process, and controlling its properties can lead to enhanced stability and performance. electrochemsci.org
Common strategies include:
Carbon Coating: Applying a thin, uniform layer of amorphous carbon onto the surface of LiVO₃ nanoparticles is a widely used technique. This carbon layer significantly enhances the electronic conductivity of the material and can be formed by the thermal decomposition of organic precursors mixed with the vanadate nanoparticles.
Silane (B1218182) Chemistry: The use of silane coupling agents can covalently bond functional organic molecules to the surface of the oxide nanoparticles. oaepublish.com This can improve the interaction between the inorganic filler and a polymer matrix in composite electrolytes or create a more stable solid-electrolyte interphase (SEI). For instance, modifying the surface of Li₇La₃Zr₂O₁₂ (LLZO) fillers with (3-aminopropyl)triethoxysilane (APTES) has been shown to lower the interfacial resistance in a poly(ethylene oxide) (PEO) based electrolyte. oaepublish.comosti.gov
Inorganic Coatings: Coating LiVO₃ with other stable inorganic materials, such as metal oxides (e.g., Al₂O₃) or other ionically conductive materials, can protect the vanadate surface from side reactions with the electrolyte. electrochemsci.org This can prevent the dissolution of transition metals and improve long-term cycling stability. electrochemsci.org
Surface Doping: Introducing other metal ions into the surface layer of the lithium vanadate crystal structure can alter its electronic properties and create a more stable surface that is less prone to degradation.
These surface modification strategies are crucial for overcoming the intrinsic limitations of lithium vanadate and unlocking its full potential as a high-performance electrode material. researchgate.net By tailoring the surface chemistry, it is possible to control the charge transfer kinetics, improve structural stability, and extend the cycle life of lithium vanadate-based electrodes. electrochemsci.org
Bioinorganic Chemistry and Biological Activity Studies of Oxido Dioxo Vanadium Complexes
Ligand Design and Coordination Chemistry for Biological Applications
The therapeutic potential of vanadium complexes is significantly influenced by the design of the ligands coordinated to the vanadium center. These organic molecules can stabilize the vanadium ion, modulate its reactivity, and facilitate its transport and delivery to biological targets. A variety of ligands have been explored for these purposes.
Ligands containing heteroatoms such as nitrogen and oxygen are commonly employed to bind with vanadium, leading to the formation of diverse species, including monooxo, dioxo, and oxoperoxovanadium compounds. For instance, tridentate Schiff base ligands derived from compounds like 4-((E)-(2-hydroxy-5-nitrophenylimino)methyl)benzene-1,3-diol have been used to synthesize new oxidovanadium(V) complexes. X-ray crystallographic analysis of such complexes reveals a distorted square-pyramidal geometry for the vanadium(V) center, defined by an imine-nitrogen, two phenoxide-oxygens, and two oxido-oxygens nih.gov.
The coordination geometry plays a crucial role in the complex's stability and interaction with biological molecules. In some dioxidovanadium(V) complexes, the vanadium atom is coordinated with seven atoms, resulting in a distorted pentagonal-bipyramidal geometry mdpi.com. Tridentate benzimidazole ligands, such as 2,6-di(1H-benzo[d]imidazol-2-yl)pyridine (Byim), have also been designed to create potential DNA nuclease agents, forming complexes where the mode of binding is intercalation mdpi.com. The selection of ligands, from simple bidentate to more complex polydentate systems, is a key strategy in tuning the physicochemical properties and biological efficacy of oxido(dioxo)vanadium (B1206303) complexes.
Antimicrobial Activity Investigations
The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents, with metal complexes being a promising area of research. Oxido(dioxo)vanadium complexes have demonstrated notable antimicrobial properties against a range of pathogens.
Silver-decorated orthorhombic nanotubes of lithium vanadium oxide (LiV₂O₅/Ag) have been investigated as an effective agent against bacterial growth and biofilm formation. These nanocomposites were found to impede the growth of Gram-positive Bacillus subtilis and Gram-negative Escherichia coli at concentrations ranging from 60 to 120 μg/mL. Furthermore, they effectively inhibited biofilm formation in Pseudomonas aeruginosa at lower concentrations of 12.5 to 25 μg/mL nih.gov. The mechanism of action appears to involve direct interaction with and perturbation of the bacterial cell surface nih.gov.
Mixed-ligand oxidovanadium(V) complexes containing derivatives of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and aminophenol have also been synthesized and screened for antimicrobial activity. These complexes showed moderate activity against Gram-positive bacterial strains and fungal strains, although they were inactive against Gram-negative bacteria researchgate.net. The biological activity is influenced by the nature of the co-ligands, with complexes containing a thiol group showing enhanced antimicrobial effects researchgate.net. Research indicates that the antimicrobial potency of vanadium complexes can be related to the metal's oxidation state, with the +5 state being the most toxic to microbes researchgate.net.
| Compound/Complex | Test Organism | Activity/Observation | Concentration | Reference |
| LiV₂O₅/Ag Nanocomposites | Bacillus subtilis | Growth impedance | 60-120 µg/mL | nih.gov |
| LiV₂O₅/Ag Nanocomposites | Escherichia coli | Growth impedance | 60-120 µg/mL | nih.gov |
| LiV₂O₅/Ag Nanocomposites | Pseudomonas aeruginosa | Biofilm impedance | 12.5-25 µg/mL | nih.gov |
| Oxidovanadium(V) complexes with triazole and aminophenol derivatives | Gram-positive bacteria | Moderate activity | Not specified | researchgate.net |
| Oxidovanadium(V) complexes with triazole and aminophenol derivatives | Fungal strains | Moderate activity | Not specified | researchgate.net |
Antioxidant Activity Studies
While some vanadium compounds are known to induce oxidative stress, others have been shown to possess significant antioxidant and radical-scavenging properties. This dual role depends heavily on the vanadium's oxidation state and the coordinated ligands. The antioxidant potential of these complexes is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or inhibit superoxide anion radicals.
Studies on dioxidovanadium(V) complexes with dipicolinate and an auxiliary ligand like 2-phenylpyridine demonstrated high reactivity with superoxide anions, with antioxidant activity even greater than that of L-ascorbic acid nih.gov. The research concluded that a higher basicity of the auxiliary ligand enhances the complex's ability to scavenge superoxide radicals nih.gov. Similarly, oxovanadium(IV) complexes with salicylideneamino ligands have been shown to effectively inhibit superoxide anion radical formation, with some exhibiting significant superoxide dismutase (SOD)-like activity with inhibition percentages up to 91% rsc.org.
The DPPH free radical assay is another common method to assess antioxidant capacity. A dioxidovanadium(V) complex showed substantial antioxidant activity in this assay, with a 55% inhibition rate rsc.org. Research on vanadium-quercetin complexes also revealed that complexation with vanadium improves the antioxidant activity of quercetin, as measured by DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) assays mdpi.com.
| Complex | Assay | Activity/Result | Reference |
| VOO(dipic)·H₂O | Superoxide Anion Scavenging | Higher activity than L-ascorbic acid | nih.gov |
| Oxovanadium(IV) with salicylideneamino ligands | Superoxide Anion Scavenging | Up to 91% inhibition (SOD-like activity) | rsc.org |
| Dioxidovanadium(V) complex | DPPH Radical Scavenging | 55% inhibition rate | rsc.org |
| Vanadium(IV)-Quercetin Complex | DPPH Radical Scavenging | ~95% scavenging activity | mdpi.com |
| Vanadium(IV)-Quercetin Complex | ABTS Radical Scavenging | 90.2% scavenging activity | mdpi.com |
DNA-Binding Properties and Interactions
The interaction of vanadium complexes with DNA is a critical aspect of their mechanism of action, particularly for their potential anticancer activities. These interactions can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. Studies have employed techniques like UV-Vis absorption titration and circular dichroism to investigate these binding events.
Two novel oxidovanadium(V) complexes synthesized with a tridentate Schiff base ligand demonstrated considerable DNA-binding propensity nih.gov. Using absorption titration with Calf Thymus DNA (CT-DNA), the intrinsic binding constants (K_b) were calculated. The complex designated as (HNEt₃)[VVO₂L] (Complex 1) exhibited stronger interaction with CT-DNA, with a binding constant of 2.81 × 10⁴ M⁻¹, compared to the second complex, [(VVOL)₂μ-O] (Complex 2), which had a K_b of 2.35 × 10⁴ M⁻¹ nih.gov.
Further research on vanadium(IV) dioxido and vanadium(V) oxido-peroxido complexes with a tridentate benzimidazole ligand also confirmed DNA interaction, with intercalation proposed as the primary binding mode mdpi.com. These complexes were also found to possess significant DNA nuclease activity, meaning they can cleave DNA, with the oxido-peroxido complex being the more potent of the two mdpi.com. Some non-oxido vanadium(IV) complexes have even shown stronger DNA binding than the established anticancer drug cisplatin nih.gov.
| Complex | Method | Binding Constant (K_b) | Proposed Interaction Mode | Reference |
| (HNEt₃)[VVO₂L] (Complex 1) | UV-Vis Absorption Titration | 2.81 × 10⁴ M⁻¹ | Intercalation/Groove Binding | nih.gov |
| [(VVOL)₂μ-O] (Complex 2) | UV-Vis Absorption Titration | 2.35 × 10⁴ M⁻¹ | Intercalation/Groove Binding | nih.gov |
| V(IV) dioxido complex with Byim ligand | Spectroscopic & Docking | Not specified | Intercalation | mdpi.com |
| V(V) oxido-peroxido complex with Byim ligand | Spectroscopic & Docking | Not specified | Intercalation | mdpi.com |
Cytotoxicity and Cytoprotective Activity Assessments in Cellular Models
The cytotoxic potential of oxido(dioxo)vanadium complexes against cancer cells is a major focus of research, aiming to develop new metal-based chemotherapeutics. In vitro studies using various cell lines are crucial for assessing their efficacy and mechanism of action.
Oxidovanadium(V) complexes with a tridentate Schiff base ligand were evaluated for their in vitro cytotoxicity against the colon cancer cell line HT-29 and the non-cancerous mouse embryonic fibroblast cell line NIH-3T3 using the MTT assay nih.gov. The results indicated that the compounds exhibited cytotoxic potential comparable to clinically used drugs, causing cell death through apoptosis nih.gov.
The mechanisms underlying the cytotoxicity of vanadium compounds are varied and can include direct DNA interactions, induction of oxidative stress through the generation of reactive oxygen species (ROS), and regulation of the cell cycle nih.govresearchgate.net. For example, an oxidovanadium(IV) complex with phenanthroline demonstrated high cytotoxic activity that correlated with a strong increase in ROS levels in osteosarcoma cells nih.gov. Conversely, some complexes can exert cytoprotective effects. An L-cysteine-based oxidovanadium(IV) complex has been suggested as a promising agent to protect against cisplatin-induced nephrotoxicity by restoring antioxidant defense mechanisms nih.gov. It is noteworthy that some vanadium compounds exhibit selective toxicity, being cytotoxic to cancer cells while not affecting the normal proliferation of healthy cells nih.gov.
| Complex/Compound | Cell Line | Effect | Mechanism | Reference |
| Oxidovanadium(V) Schiff base complexes | HT-29 (Colon Cancer) | Cytotoxic | Apoptosis | nih.gov |
| Oxidovanadium(V) Schiff base complexes | NIH-3T3 (Fibroblast) | Cytotoxic | Apoptosis | nih.gov |
| Oxidovanadium(IV) with phenanthroline | Osteosarcoma cells | Cytotoxic | ROS Generation | nih.gov |
| L-cysteine-based oxidovanadium(IV) complex | In vivo model | Nephroprotective | Restoration of antioxidant defenses | nih.gov |
| Nanostructured Vanadium Oxide | Human cells | Cytotoxic | DNA damage, inflammation | mdpi.com |
Vanadium Speciation and Complexation in Biological Media
Upon entering a biological system, the original vanadium complex often undergoes transformation. The study of this "biospeciation"—the distribution and transformation of the metal species in a biological environment—is essential for understanding its ultimate fate and mechanism of action researchgate.net. The chemical form of vanadium present in blood or within cells can differ significantly from the administered compound, and this new species is what determines the biological effect researchgate.net.
In blood serum, vanadium species can interact with a multitude of components. These include low molecular mass ligands such as citrate, lactate, and amino acids, as well as high molecular mass proteins like transferrin and albumin researchgate.net. The stability of the original complex, its charge, and its lipophilicity will dictate how it interacts with these endogenous molecules. These interactions affect the biodistribution of the vanadium, its transport across cell membranes, and its delivery to target tissues researchgate.net.
The diverse chemistry of vanadium allows it to exist in various forms under physiological conditions, and this speciation is crucial to its biological effects mdpi.com. For example, the ability of vanadium to induce or protect against oxidative stress is dependent on the specific vanadium species present mdpi.com. Therefore, predicting the biodistribution and therapeutic effect of a potential vanadium-based drug requires a thorough understanding of its speciation and complexation with bioligands researchgate.net.
Emerging Research Directions and Future Perspectives in Lithium;oxido Dioxo Vanadium Chemistry
Integration of Advanced Characterization with Theoretical Modeling
The deep understanding of the structure-property relationships in lithium vanadium oxides, which is essential for enhancing their performance in various applications, is increasingly reliant on the synergy between advanced characterization techniques and sophisticated theoretical modeling. This integrated approach provides unprecedented insights into the material's behavior at multiple length and time scales, from atomic-level structural evolution to macroscopic electrochemical performance.
Operando energy dispersive X-ray diffraction (EDXRD) has emerged as a powerful tool for visualizing the spatial and temporal evolution of crystalline phases within a lithium vanadium oxide electrode during its operation in a sealed battery. rsc.org This technique allows for the tomographic mapping of phase distributions, revealing how lithiation and delithiation processes propagate through the thickness of an electrode. researchgate.net For instance, in thick porous electrodes of lithium vanadium oxide, operando EDXRD has demonstrated a homogeneous phase transition across the entire electrode during cycling at a 1C rate. rsc.org
Complementing these experimental observations, theoretical modeling, particularly Density Functional Theory (DFT), provides a quantum mechanical description of the electronic structure and energetics of lithium vanadium oxide systems. DFT calculations have been instrumental in elucidating the reversible structural evolution during the electrochemical cycling of materials like LiV₃O₈. researchgate.net These theoretical studies can predict the stable phases at different states of lithiation, corroborating experimental findings from techniques like in-situ X-ray diffraction (XRD). researchgate.net The combination of in-situ XRD and DFT has revealed the transformation pathway from a lithium-poor α-phase to a lithium-rich α-phase and finally to a β-phase upon lithiation. researchgate.net
Furthermore, continuum modeling can bridge the gap between the nanoscale insights from DFT and the microscale observations from techniques like EDXRD. By simulating ion transport and reaction kinetics within the electrode architecture, continuum models can help explain macroscopic performance metrics and degradation mechanisms. For example, such models have been used to correlate the loss of accessible active material with a decrease in delivered capacity over extended cycling, an observation supported by scanning electron microscopy showing particle fracture. rsc.org
The integration of these multi-modal approaches provides a comprehensive picture of the dynamic processes occurring within lithium;oxido(dioxo)vanadium (B1206303) materials during their functional lifetime. This detailed understanding is crucial for the rational design of next-generation materials with improved performance.
| Technique | Information Provided | Example Application in Lithium Vanadium Oxides |
| Operando EDXRD | Spatially and temporally resolved phase evolution within an operating electrode. rsc.org | Mapping homogeneous phase transitions in thick porous electrodes. rsc.org |
| In-situ XRD | Real-time tracking of crystal structure changes during electrochemical processes. researchgate.net | Revealing reversible structural evolution from α to β phase during lithiation. researchgate.net |
| DFT Calculations | Electronic structure, energetics, and prediction of stable phases. researchgate.net | Corroborating the experimentally observed phase transformation pathway. researchgate.net |
| Continuum Modeling | Simulation of ion transport and reaction kinetics at the electrode scale. rsc.org | Explaining capacity fade by modeling the loss of accessible active material. rsc.org |
Rational Design of Novel Lithium;oxido(dioxo)vanadium Compositions and Structures
The insights gained from advanced characterization and theoretical modeling are paving the way for the rational design of novel this compound compositions and structures with tailored properties. By manipulating the stoichiometry, crystal structure, and morphology, researchers are aiming to enhance key performance metrics such as energy density, rate capability, and cycling stability.
One promising direction is the exploration of different phases of lithiated vanadium oxides. For example, co-sputtering techniques allow for the synthesis of thin films with varying lithium content, leading to the coexistence of multiple phases such as α-, ε-, δ-, and γ-V₂O₅. rsc.org This multiphase nature can be maintained even after electrochemical cycling, offering a potential route to stabilize high-capacity structures. rsc.org The ability to tune the lithium content up to highly lithiated states like Li₂V₂O₅ opens up possibilities for developing high-energy-density cathode materials. rsc.org
Another key strategy is the doping of the lithium vanadium oxide framework with other elements. Doping can improve the electronic conductivity and lithium-ion diffusion, which are often limiting factors for the electrochemical performance of pristine materials. For instance, doping Li₃VO₄ with copper or iron has been shown to enhance its performance as a negative electrode material. univen.ac.za The introduction of conductive dopants can lead to improved cycling stability and rate performance by facilitating better Li⁺ ion storage and maintaining structural integrity. univen.ac.za
The crystal structure itself plays a crucial role in the electrochemical behavior of lithium vanadium oxides. The arrangement of VOₓ polyhedra dictates the pathways for lithium-ion diffusion and the volume changes that occur during charge and discharge. For example, the crystal structure of V₄O₉ contains V⁴⁺ cations in both pyramidal VO₅ and octahedral VO₆ coordination, and V⁵⁺ cations in tetrahedral VO₄ coordination. frontiersin.orgnih.gov This complex arrangement of corner- and edge-sharing polyhedra forms a three-dimensional framework that can reversibly accommodate lithium ions. frontiersin.orgnih.gov Upon electrochemical lithiation, this structure can transform into a disordered rock-salt type "Li₃.₇V₄O₉" phase, which exhibits stable cycling performance. frontiersin.orgnih.gov
The rational design of these materials also extends to their morphology and architecture. The development of nanostructured materials, such as nanofibers, can shorten the diffusion paths for lithium ions and increase the surface area for electrochemical reactions, leading to improved rate capability. researchgate.net Similarly, creating porous electrode architectures can enhance both ion and electron transport, which is particularly important for thick electrodes that are desirable for high-energy-density devices. rsc.org
| Design Strategy | Objective | Example |
| Phase Engineering | Stabilize high-capacity structures and tune electrochemical properties. | Co-existence of α-, ε-, δ-, and γ-V₂O₅ phases in thin films. rsc.org |
| Doping | Enhance electronic conductivity and Li⁺ ion diffusion. | Copper and iron doping of Li₃VO₄. univen.ac.za |
| Crystal Structure Control | Optimize Li⁺ diffusion pathways and minimize volume changes. | Synthesis of V₄O₉ with a 3D framework of mixed-coordination VOₓ polyhedra. frontiersin.orgnih.gov |
| Morphological Control | Improve rate capability and transport properties. | Development of porous electrode architectures and nanofibers. rsc.orgresearchgate.net |
Exploration of New Synthesis Pathways for Scalable Production
The successful translation of novel this compound materials from the laboratory to industrial applications hinges on the development of scalable and cost-effective synthesis methods. Researchers are actively exploring a variety of synthesis pathways to produce these materials with controlled composition, structure, and morphology at a large scale.
Solid-state synthesis is a conventional method for producing lithium vanadium oxides, often involving the high-temperature reaction of precursor materials like lithium carbonate and vanadium pentoxide. researchgate.net While this method is straightforward, it can sometimes lead to materials with large particle sizes and inhomogeneous compositions.
In contrast, soft chemistry methods, such as sol-gel and hydrothermal techniques, offer better control over the final product's properties at lower reaction temperatures. The sol-gel method, for instance, has been used to prepare doped Li₃VO₄. univen.ac.za This approach allows for intimate mixing of the precursors at the atomic level, leading to more homogeneous materials with potentially enhanced electrochemical performance. univen.ac.za Hydrothermal synthesis has been employed to create nanocomposites of V₂O₅ with materials like reduced graphene oxide, resulting in high-capacity cathodes. frontiersin.org
A simple and potentially scalable gas-phase reduction method has been reported for the synthesis of V₄O₉. frontiersin.orgnih.gov This process involves the reduction of V₂O₅ using a stream of ammonia (B1221849) and argon gas at a relatively low temperature. frontiersin.orgnih.govosti.gov This method is attractive for its simplicity and potential for continuous production.
Co-sputtering is another promising technique for the synthesis of lithium vanadium oxide thin films, particularly for applications in solid-state batteries. rsc.org This method allows for precise control over the film's composition by adjusting the sputtering rates from lithium oxide and vanadium oxide targets. rsc.org The ability to deposit pre-lithiated cathodes at modest processing temperatures is a significant advantage for the fabrication of advanced battery architectures. rsc.org
The choice of synthesis method has a direct impact on the electrochemical characteristics of the resulting lithium vanadium oxide material. For example, lithium-vanadium bronzes synthesized by soft chemistry methods have been shown to exhibit higher electrochemical performance compared to those prepared by solid-phase reactions. researchgate.net
| Synthesis Method | Description | Advantages | Example Product |
| Solid-State Reaction | High-temperature reaction of solid precursors. researchgate.net | Simple and well-established. | LiₓV₂O₅ bronzes. researchgate.net |
| Sol-Gel | Formation of a solid from a colloidal solution. univen.ac.za | Homogeneous mixing, lower temperatures. univen.ac.za | Doped Li₃VO₄. univen.ac.za |
| Gas-Phase Reduction | Reduction of a precursor using a reactive gas stream. frontiersin.orgnih.gov | Simple, potentially scalable. frontiersin.orgnih.gov | V₄O₉. frontiersin.orgnih.govosti.gov |
| Co-sputtering | Deposition of a thin film from multiple source targets. rsc.org | Precise compositional control, low-temperature processing. rsc.org | LiₓV₂O₅ thin films. rsc.org |
Interdisciplinary Approaches for Expanding Functional Applications
The unique electrochemical and physical properties of this compound compounds are driving their exploration in a growing range of functional applications beyond traditional lithium-ion batteries. This expansion is being fueled by interdisciplinary research that combines materials science, chemistry, physics, and engineering to unlock new functionalities.
A significant area of emerging research is the development of all-solid-state batteries, which promise enhanced safety and energy density compared to their liquid-electrolyte counterparts. Lithium vanadium oxides are being investigated as cathode materials for these next-generation batteries. rsc.org The development of synthesis techniques like co-sputtering, which can produce pre-lithiated thin-film cathodes at low temperatures, is crucial for integrating these materials into complex solid-state battery architectures. rsc.org
The versatility of lithium vanadium oxides also extends to their use as negative electrode materials (anodes) in lithium-ion batteries. univen.ac.za While less common than their application as cathodes, certain compositions like Li₃VO₄ have a high theoretical capacity and exhibit zero strain during charge and discharge, which is beneficial for long-term cycling stability. univen.ac.za Research in this area focuses on overcoming challenges like low electronic conductivity through strategies such as doping. univen.ac.za
Beyond energy storage, the rich redox chemistry of vanadium and the layered or open-framework structures of many lithium vanadium oxides make them promising candidates for applications in catalysis and sensing. The ability of vanadium to exist in multiple oxidation states allows these materials to act as catalysts in various chemical reactions. Their structural motifs can provide sites for the adsorption and activation of molecules, making them suitable for chemical sensor applications.
The development of these diverse applications requires a highly interdisciplinary approach. For example, the successful implementation of lithium vanadium oxides in solid-state batteries necessitates collaboration between materials chemists who synthesize the materials, physicists who characterize their properties, and engineers who design and fabricate the battery devices. Similarly, the exploration of their catalytic and sensing properties involves expertise in surface science, analytical chemistry, and device engineering. As our fundamental understanding of these materials continues to grow, we can expect to see them play an increasingly important role in a wide array of advanced technologies.
| Application Area | Role of Lithium Vanadium Oxide | Key Research Focus | Interdisciplinary Fields Involved |
| All-Solid-State Batteries | Cathode material. rsc.org | Low-temperature synthesis of thin films, interfacial engineering. rsc.org | Materials Science, Physics, Engineering. |
| Negative Electrodes (Anodes) | High-capacity active material. univen.ac.za | Improving electronic conductivity and cycling stability through doping. univen.ac.za | Electrochemistry, Materials Chemistry. |
| Catalysis | Redox catalyst. | Tailoring surface properties and active sites. | Chemistry, Chemical Engineering. |
| Chemical Sensing | Sensing material. | Enhancing sensitivity and selectivity to target analytes. | Analytical Chemistry, Device Engineering. |
Q & A
Q. What are the key considerations in optimizing synthesis parameters for lithium vanadium oxides to achieve desired crystallographic phases?
To optimize synthesis, control over stoichiometry, calcination temperature, and reaction atmosphere is critical. Sol-gel and hydrothermal methods (e.g., pH adjustment, precursor selection) enable precise control of particle size and phase purity. For example, calcination at 600–800°C under inert atmospheres prevents unwanted oxidation and stabilizes the orthorhombic LiVOPO4 phase . Post-synthetic annealing in reducing environments can further refine defect structures.
Q. Which spectroscopic techniques are most effective for characterizing the oxidation states and coordination environments of vanadium in lithium oxido(dioxo)vanadium compounds?
X-ray diffraction (XRD) identifies crystallographic phases, while electron paramagnetic resonance (EPR) distinguishes V(IV) species via hyperfine coupling constants (e.g., Aiso and g-values) . X-ray absorption spectroscopy (XAS) provides oxidation state validation through pre-edge features in the vanadium K-edge. Combining these with infrared (IR) spectroscopy clarifies ligand coordination modes (e.g., V=O stretching at ~980 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in EPR-derived coordination environments of V(IV) species during catalytic applications?
Discrepancies in EPR data (e.g., conflicting g- and A-values) arise from dynamic ligand exchange or mixed coordination geometries. To resolve this:
- Use operando EPR to monitor real-time changes during catalytic cycles.
- Cross-validate with XAS to confirm oxidation states and EXAFS for local coordination.
- Apply Blumberg-Peisach-style analysis, plotting giso vs. Aiso to classify species into α (tetragonal), β (tetrahedral), or γ (octahedral) categories .
Q. What methodological approaches are recommended for analyzing redox mechanisms in vanadium-based catalytic cycles under operando conditions?
- Combine electrochemical impedance spectroscopy (EIS) with in-situ Raman spectroscopy to correlate charge transfer kinetics with structural changes.
- Employ time-resolved UV-Vis spectroscopy to track intermediate oxidation states (e.g., V<sup>IV</sup> ↔ V<sup>V</sup> transitions).
- Use isotopic labeling (e.g., <sup>18</sup>O) in mass spectrometry to trace oxygen transfer pathways during redox reactions .
Q. How can density functional theory (DFT) be employed to model vanadium speciation in aqueous solutions and validate experimental potentiometric data?
- Calculate formation constants for hydrolytic species (e.g., [VO(OH)]<sup>+</sup>, [(VO)2(OH)2]<sup>2+</sup>) using hybrid functionals (e.g., B3LYP) with exact exchange corrections for accuracy .
- Validate against potentiometric titration data by comparing predicted vs. observed speciation diagrams.
- Incorporate solvent effects via implicit solvation models (e.g., COSMO) to improve agreement with experimental stability constants .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
